molecular formula C8H6F2O B3010684 2,3-Difluoro-6-methylbenzaldehyde CAS No. 949026-74-8

2,3-Difluoro-6-methylbenzaldehyde

Cat. No.: B3010684
CAS No.: 949026-74-8
M. Wt: 156.132
InChI Key: PRHQFSYRNHHSDI-UHFFFAOYSA-N
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Description

2,3-Difluoro-6-methylbenzaldehyde is a useful research compound. Its molecular formula is C8H6F2O and its molecular weight is 156.132. The purity is usually 95%.
BenchChem offers high-quality 2,3-Difluoro-6-methylbenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Difluoro-6-methylbenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,3-difluoro-6-methylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O/c1-5-2-3-7(9)8(10)6(5)4-11/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRHQFSYRNHHSDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 2,6-Difluoro-3-methylbenzaldehyde: A Key Fluorinated Building Block in Modern Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An important note on chemical identity: Initial research for "2,3-Difluoro-6-methylbenzaldehyde" did not yield a commercially available compound with a registered CAS number. This suggests that it is a rare or novel chemical entity. Therefore, this guide focuses on a closely related, commercially available, and well-documented isomer: 2,6-Difluoro-3-methylbenzaldehyde (CAS: 261763-34-2) . This structural analog serves as a valuable alternative for research and development in similar applications.

Core Chemical Identity and Physicochemical Properties

2,6-Difluoro-3-methylbenzaldehyde is a substituted aromatic aldehyde that has garnered significant interest in medicinal chemistry and materials science. The presence of two fluorine atoms and a methyl group on the benzaldehyde scaffold imparts unique electronic and steric properties, making it a valuable intermediate for the synthesis of complex molecules.

PropertyValueSource
CAS Number 261763-34-2
Molecular Formula C8H6F2O
Molecular Weight 156.13 g/mol
IUPAC Name 2,6-difluoro-3-methylbenzaldehyde[1]
Synonyms 2,6-Difluoro-m-tolualdehyde, 2,4-Difluoro-3-formyltoluene[2]
Appearance Solid
Purity ≥95%[1][2]

The Strategic Importance of Fluorinated Benzaldehydes in Drug Discovery

The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance a molecule's pharmacological profile. Fluorine's high electronegativity and small size can lead to improved metabolic stability, increased binding affinity to target proteins, and modulated lipophilicity, which can enhance cell membrane permeability and overall bioavailability.[3]

Fluorinated benzaldehydes, such as 2,6-Difluoro-3-methylbenzaldehyde, serve as versatile building blocks for introducing these beneficial properties into a wide range of therapeutic agents. They are key intermediates in the synthesis of pharmaceuticals for various applications, including oncology, antivirals, and treatments for neurological disorders.[3]

Synthesis of 2,6-Difluoro-3-methylbenzaldehyde

A general procedure, adapted from the synthesis of the related compound 2,6-difluorobenzaldehyde, is outlined below.

Proposed Synthetic Pathway: Directed Ortho-Lithiation and Formylation

Synthesis of 2,6-Difluoro-3-methylbenzaldehyde start 1,3-Difluoro-2-methylbenzene intermediate Lithium diisopropylamide (LDA) in THF, -78 °C start->intermediate 1. lithiated Lithiated Intermediate intermediate->lithiated Deprotonation at C6 formylating_agent N,N-Dimethylformamide (DMF) lithiated->formylating_agent 2. Nucleophilic Attack workup Aqueous Workup formylating_agent->workup 3. product 2,6-Difluoro-3-methylbenzaldehyde workup->product

Figure 1: Proposed synthesis of 2,6-Difluoro-3-methylbenzaldehyde.

Experimental Protocol (Proposed)

Materials:

  • 1,3-Difluoro-2-methylbenzene

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)

  • N,N-Dimethylformamide (DMF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 1,3-difluoro-2-methylbenzene and anhydrous THF under a nitrogen atmosphere.

  • Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. A solution of n-BuLi or LDA in an appropriate solvent is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete lithiation. The lithium is expected to direct to the C6 position, between the two fluorine atoms.

  • Formylation: Anhydrous DMF is added dropwise to the reaction mixture at -78 °C. The reaction is stirred for an additional 1-2 hours at this temperature, then allowed to warm slowly to room temperature.

  • Quenching and Extraction: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether.

  • Workup and Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or distillation to yield 2,6-Difluoro-3-methylbenzaldehyde.

Spectroscopic Characterization

¹H NMR

The proton NMR spectrum is expected to show a singlet for the aldehydic proton (CHO) at approximately 10.0-10.4 ppm. The aromatic region will display signals for the two aromatic protons, likely appearing as complex multiplets due to coupling with each other and with the fluorine atoms. The methyl group (CH₃) will appear as a singlet in the upfield region, around 2.2-2.5 ppm.

¹³C NMR

The carbon NMR spectrum will show a signal for the carbonyl carbon of the aldehyde at around 185-195 ppm.[4] The aromatic carbons will appear in the range of 110-165 ppm, with the carbons directly bonded to fluorine exhibiting large C-F coupling constants. The methyl carbon will have a signal in the aliphatic region, typically between 15 and 25 ppm.[4]

¹⁹F NMR

The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds. For 2,6-Difluoro-3-methylbenzaldehyde, two distinct signals are expected for the two non-equivalent fluorine atoms. The chemical shifts will be in the typical range for aryl fluorides, and the signals will likely show coupling to each other and to the aromatic protons.

Mass Spectrometry

The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound (156.13 g/mol ).[2] Common fragmentation patterns for benzaldehydes include the loss of the formyl radical (CHO) and subsequent fragmentation of the aromatic ring.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit a strong characteristic absorption band for the carbonyl (C=O) stretch of the aldehyde at approximately 1690-1715 cm⁻¹. Other notable absorptions will include C-H stretching of the aromatic ring and the methyl group, and C-F stretching bands.

Safety, Handling, and Storage

A specific Material Safety Data Sheet (MSDS) for 2,6-Difluoro-3-methylbenzaldehyde is not widely available. However, based on the data for the closely related compounds 2,6-difluorobenzaldehyde and 2,6-difluoro-3-methylbenzamide, the following precautions should be taken.[5][6][7]

Hazard CategoryRecommendationsSource
Health Hazards Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[6]
Handling Avoid breathing dust, mist, or spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection.[6]
Storage Store in a well-ventilated place. Keep container tightly closed. Store locked up.[6]
First Aid If on skin: Wash with plenty of soap and water. If inhaled: Remove person to fresh air and keep comfortable for breathing. If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Call a poison center or doctor if you feel unwell.[6]

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    Gloves [label="Protective Gloves"];
    Goggles [label="Safety Goggles/Face Shield"];
    LabCoat [label="Lab Coat"];
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Figure 2: Key safety and handling precautions for 2,6-Difluoro-3-methylbenzaldehyde.

Applications in Research and Development

While specific, published applications of 2,6-Difluoro-3-methylbenzaldehyde are limited, its structural features make it a highly attractive building block for the synthesis of novel compounds in several areas:

  • Medicinal Chemistry: As a precursor to introduce the 2,6-difluoro-3-methylphenyl moiety into potential drug candidates. This group can be used to modulate the electronic and steric properties of a molecule to optimize its interaction with biological targets.

  • Agrochemicals: The development of new pesticides and herbicides often involves the incorporation of fluorinated aromatic rings to enhance efficacy and metabolic stability.

  • Materials Science: Fluorinated aromatic compounds are used in the synthesis of advanced materials such as liquid crystals and polymers with specific optical and electronic properties.

Conclusion

2,6-Difluoro-3-methylbenzaldehyde is a valuable fluorinated building block with significant potential in various fields of chemical research and development. Its unique substitution pattern offers a powerful tool for fine-tuning the properties of target molecules. While detailed information on this specific isomer is still emerging, the established importance of related fluorinated benzaldehydes in drug discovery and materials science underscores its potential as a key intermediate for future innovations. As with any chemical, proper safety precautions are paramount when handling and using this compound.

References

  • PrepChem.com. Synthesis of 2,6-difluorobenzaldehyde. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • PubChemLite. 2,6-difluoro-3-methylbenzaldehyde (C8H6F2O). [Link]

  • ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Link]

Sources

An In-depth Technical Guide to the Solubility of 2,3-Difluoro-6-methylbenzaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Fluorinated Benzaldehydes in Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of rational drug design.[1][2][3][4] Fluorinated compounds often exhibit enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles.[2][3][4][5] Among the myriad of fluorinated building blocks, substituted benzaldehydes are of particular interest due to their versatile reactivity, serving as precursors to a wide array of biologically active molecules. This guide focuses on a specific, yet increasingly relevant molecule: 2,3-Difluoro-6-methylbenzaldehyde. Its unique substitution pattern presents a valuable starting point for the synthesis of novel therapeutics.

A fundamental, yet often overlooked, parameter that governs the utility of any chemical compound in a laboratory or industrial setting is its solubility. The ability to create a homogeneous solution is paramount for consistent reaction kinetics, effective purification, and successful formulation.[6][7][8][9] This guide provides a comprehensive technical overview of the solubility of 2,3-Difluoro-6-methylbenzaldehyde in common organic solvents. We will delve into the theoretical principles that dictate its solubility, provide detailed experimental protocols for its determination, and discuss the practical implications of this data for researchers, scientists, and drug development professionals.

Theoretical Framework: Predicting the Solubility of 2,3-Difluoro-6-methylbenzaldehyde

The adage "like dissolves like" serves as a foundational principle in predicting solubility.[10][11][12][13][14] This concept is rooted in the intermolecular forces between solute and solvent molecules. Polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes. To anticipate the solubility of 2,3-Difluoro-6-methylbenzaldehyde, we must first dissect its molecular structure to understand its inherent polarity and potential for intermolecular interactions.

Molecular Structure Analysis:

  • Benzaldehyde Core: The aromatic ring and the aldehyde functional group (-CHO) introduce polarity to the molecule. The carbonyl group (C=O) is a key site for dipole-dipole interactions and can act as a hydrogen bond acceptor.

  • Fluorine Substituents: Fluorine is the most electronegative element, and the two fluorine atoms at the 2 and 3 positions of the benzene ring create a strong electron-withdrawing effect. This significantly influences the electron distribution of the aromatic ring and the overall molecular dipole moment. The C-F bond itself is highly polar.[3]

  • Methyl Group: The methyl group (-CH3) at the 6-position is an electron-donating group and is nonpolar. Its presence can influence the overall polarity and introduce steric hindrance, which may affect how the molecule interacts with solvent molecules.

The interplay of the polar aldehyde group, the highly electronegative fluorine atoms, and the nonpolar methyl group results in a molecule with moderate overall polarity. The presence of fluorine can also reduce the basicity of nearby functional groups, which can impact solubility in protic solvents.[3]

Predictive Solubility in Different Solvent Classes:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding. While 2,3-Difluoro-6-methylbenzaldehyde does not have a hydrogen bond donor, the oxygen of the carbonyl group can act as a hydrogen bond acceptor. Therefore, moderate to good solubility is expected in these solvents.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dimethyl Sulfoxide - DMSO): These solvents have significant dipole moments but do not have O-H or N-H bonds. They can engage in dipole-dipole interactions with the polar C=O and C-F bonds of the molecule. Good solubility is anticipated in this class of solvents.

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weaker London dispersion forces. Due to the significant polarity of 2,3-Difluoro-6-methylbenzaldehyde, its solubility in nonpolar solvents is expected to be limited.

While these predictions provide a valuable starting point, empirical determination is essential for quantitative understanding. Machine learning models are also emerging as powerful tools for predicting solubility, though they often rely on large datasets of experimentally determined values.[15][16][17][18]

Experimental Determination of Solubility

For precise and reliable solubility data, a systematic experimental approach is necessary. The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[19][20][21][22][23]

Protocol 1: Isothermal Shake-Flask Solubility Determination

This protocol outlines the steps to determine the solubility of 2,3-Difluoro-6-methylbenzaldehyde in a given organic solvent at a specific temperature.

Materials and Equipment:

  • 2,3-Difluoro-6-methylbenzaldehyde (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg accuracy)

  • Vials with screw caps and PTFE septa

  • Temperature-controlled orbital shaker or water bath

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of 2,3-Difluoro-6-methylbenzaldehyde to a series of vials. The exact amount should be enough to ensure a solid phase remains after equilibration.

    • Add a known volume of the desired organic solvent to each vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the vials at a constant speed (e.g., 150 rpm) for a sufficient period to reach equilibrium. A typical duration is 24-48 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.[22][23]

  • Sample Collection and Preparation:

    • Once equilibrium is achieved, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid.

    • Dilute the filtered sample with a known volume of the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a pre-validated analytical method, such as UV-Vis spectrophotometry or HPLC.

Diagram of the Isothermal Shake-Flask Workflow:

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Filtration cluster_analysis Analysis A Add excess 2,3-Difluoro-6- methylbenzaldehyde to vial B Add known volume of organic solvent A->B C Incubate at constant temperature with shaking (24-48 hours) B->C D Allow solid to settle C->D E Withdraw supernatant D->E F Filter through 0.22 µm syringe filter E->F G Dilute sample to known volume F->G H Quantify concentration via UV-Vis or HPLC G->H I Calculate solubility H->I

Caption: Workflow for determining solubility using the isothermal shake-flask method.

Protocol 2: Quantification by UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a straightforward and cost-effective method for quantifying aromatic compounds like 2,3-Difluoro-6-methylbenzaldehyde.[24]

Procedure:

  • Determine the Wavelength of Maximum Absorbance (λmax):

    • Prepare a dilute solution of 2,3-Difluoro-6-methylbenzaldehyde in the solvent of interest.

    • Scan the solution across a range of UV wavelengths (e.g., 200-400 nm) to identify the λmax.

  • Prepare a Calibration Curve:

    • Prepare a series of standard solutions of known concentrations of 2,3-Difluoro-6-methylbenzaldehyde in the same solvent.

    • Measure the absorbance of each standard at the λmax.

    • Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve.

  • Analyze Samples:

    • Measure the absorbance of the diluted, filtered samples from Protocol 1 at the λmax.

    • Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.

  • Calculate Solubility:

    • Multiply the concentration of the diluted sample by the dilution factor to obtain the concentration of the saturated solution.

    • Solubility can be expressed in various units, such as mg/mL or mol/L.

Protocol 3: Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC offers higher specificity and sensitivity, making it an excellent choice for quantifying the analyte, especially in the presence of impurities.[25][26][27][28][29]

Procedure:

  • Develop an HPLC Method:

    • Select an appropriate column (e.g., a C18 reversed-phase column).[27]

    • Determine a suitable mobile phase (e.g., a mixture of acetonitrile and water).

    • Set the flow rate and detector wavelength (typically the λmax determined for UV-Vis).

  • Prepare a Calibration Curve:

    • Prepare a series of standard solutions of known concentrations.

    • Inject a fixed volume of each standard into the HPLC system.

    • Plot a graph of peak area versus concentration to generate a calibration curve.

  • Analyze Samples:

    • Inject the same fixed volume of the diluted, filtered samples from Protocol 1.

    • Determine the concentration from the peak area using the calibration curve.

  • Calculate Solubility:

    • As with the UV-Vis method, multiply the determined concentration by the dilution factor to find the solubility.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Solubility of 2,3-Difluoro-6-methylbenzaldehyde in Various Organic Solvents at 25 °C

SolventSolvent ClassPolarity IndexDielectric ConstantSolubility (mg/mL)Solubility (mol/L)
HexaneNonpolar0.11.88Experimental DataExperimental Data
TolueneNonpolar2.42.38Experimental DataExperimental Data
Diethyl EtherPolar Aprotic2.84.34Experimental DataExperimental Data
Ethyl AcetatePolar Aprotic4.46.02Experimental DataExperimental Data
AcetonePolar Aprotic5.120.7Experimental DataExperimental Data
EthanolPolar Protic5.224.5Experimental DataExperimental Data
MethanolPolar Protic6.632.7Experimental DataExperimental Data
AcetonitrilePolar Aprotic5.837.5Experimental DataExperimental Data
Dimethylformamide (DMF)Polar Aprotic6.436.7Experimental DataExperimental Data
Dimethyl Sulfoxide (DMSO)Polar Aprotic7.246.7Experimental DataExperimental Data

Note: This table is a template. The "Experimental Data" fields should be populated with empirically determined values.

Applications in Research and Drug Development

The solubility data of 2,3-Difluoro-6-methylbenzaldehyde is not merely an academic exercise; it has profound practical implications.

In Organic Synthesis:

  • Solvent Selection for Reactions: Knowledge of solubility allows for the selection of an appropriate solvent that can dissolve both the starting materials and reagents, ensuring a homogeneous reaction mixture and promoting optimal reaction rates.

  • Purification by Recrystallization: Recrystallization is a powerful technique for purifying solid compounds.[30][31][32][33] The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[30][33] The data in Table 1 would be invaluable for identifying suitable solvents or solvent pairs for this purpose.

In Drug Development:

  • High-Throughput Screening (HTS): In early-stage drug discovery, compounds are often screened for biological activity in assays that require them to be in solution, typically in DMSO.[34] Poor solubility can lead to false negatives.

  • Formulation Development: For a drug to be effective, it must be formulated in a way that allows for its absorption into the body.[6][7][9] Solubility is a critical factor in determining the bioavailability of a drug.[6][8][9]

Drug Discovery Workflow:

G A 2,3-Difluoro-6-methylbenzaldehyde (Starting Material) B Synthesis of Derivatives (e.g., via condensation reactions) A->B C Purification (e.g., Recrystallization) B->C D Solubility Profiling C->D Informs solvent choice E High-Throughput Screening (HTS) D->E Ensures accurate assay concentration G Preclinical Development (Formulation, Toxicology) D->G Guides formulation strategy F Lead Optimization E->F F->G

Caption: Role of solubility data in a typical drug discovery workflow.

Safety and Handling

Aromatic aldehydes should be handled with care in a laboratory setting.[35][36][37]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[36][37]

  • Ventilation: Handle 2,3-Difluoro-6-methylbenzaldehyde in a well-ventilated fume hood to avoid inhalation of vapors.[37]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Always consult the Safety Data Sheet (SDS) for the most detailed and up-to-date safety information.

Conclusion

While specific, publicly available solubility data for 2,3-Difluoro-6-methylbenzaldehyde is limited, this guide provides a robust framework for its theoretical prediction and empirical determination. Understanding the solubility of this valuable building block is essential for its effective use in organic synthesis and is a critical parameter in the broader context of drug discovery and development. The protocols and principles outlined herein are designed to empower researchers to generate the high-quality data needed to advance their scientific endeavors. The strategic application of this knowledge will undoubtedly facilitate the development of novel, fluorinated molecules with the potential for significant therapeutic impact.

References

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  • Chemistry Stack Exchange. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • Google Patents. (n.d.). US6297405B1 - Fluorinated and chlorinated benzaldehydes.
  • Scientific.Net. (n.d.). Halogen-Exchange Fluorination of Chlorinated Benzaldehydes and Diphenyl Ketones Promoted by Microwave.
  • Mettler Toledo. (n.d.). Carbonyl in Aldehyde & Ketone - UV Vis Spectroscopy.
  • PubChem. (n.d.). 4-Fluorobenzaldehyde.
  • ResearchGate. (2015, July 29). (PDF) A UV-Vis Spectrophotometric Method for the Estimation of Aldehyde Groups in Periodate-Oxidized Polysaccharides Using 2,4-Dinitrophenyl Hydrazine.
  • Beilstein Journals. (2018, January 9). Stereochemical outcomes of C–F activation reactions of benzyl fluoride.
  • University of St Andrews. (2024, January 2). Guidance on Safe Storage of Chemicals in the Laboratory.
  • National Center for Biotechnology Information (NCBI). (n.d.). Working with Chemicals - Prudent Practices in the Laboratory.
  • Agilent. (n.d.). The Basics of UV-Vis Spectrophotometry.

Sources

Technical Analysis & Safety Profile: 2,3-Difluoro-6-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2,3-Difluoro-6-methylbenzaldehyde, structured for researchers and drug development professionals. This document prioritizes actionable safety protocols, structural logic, and rigorous handling procedures over generic data listing.

CAS Registry Number: 949026-74-8 Molecular Formula: C₈H₆F₂O Molecular Weight: 156.13 g/mol [1][2]

Executive Summary & Structural Context

In the realm of medicinal chemistry, 2,3-Difluoro-6-methylbenzaldehyde serves as a high-value pharmacophore building block. Its specific substitution pattern—two fluorine atoms at the 2 and 3 positions combined with a methyl group at the 6-position—offers a unique electronic and steric profile that distinguishes it from mono-fluorinated analogs.

Structural Logic in Drug Design
  • Metabolic Stability: The fluorine atoms at C2 and C3 block metabolic oxidation (P450-mediated hydroxylation) at these electron-rich sites, a common failure point for benzaldehyde derivatives in vivo.

  • Conformational Control: The C6-methyl group introduces significant steric strain ("ortho effect"), forcing the aldehyde carbonyl group out of coplanarity with the aromatic ring.[3] This pre-organization can enhance binding affinity for specific protein pockets by reducing the entropic cost of binding.[3]

  • Electronic Modulation: The withdrawing effect of the difluoro motif lowers the pKa of the aldehyde, making it more electrophilic and reactive toward nucleophiles (e.g., amines in reductive amination) compared to non-fluorinated tolyl aldehydes.[3]

Hazard Identification & Risk Assessment (GHS)

Note: While specific experimental toxicology data for CAS 949026-74-8 is limited in public registries, structural analogs (e.g., 2,6-difluoro-3-methylbenzaldehyde) exhibit acute toxicity. Therefore, this guide applies a Conservative Safety Protocol based on the "Precautionary Principle."

Predicted GHS Classification
Hazard ClassCategoryHazard StatementMechanism of Action
Acute Toxicity (Oral) Cat. 3 / 4H301/H302: Toxic/Harmful if swallowed.[3]Aldehydes can form Schiff bases with biological amines, disrupting enzymatic function.[3]
Skin Irritation Cat. 2H315: Causes skin irritation.[3]Lipophilic fluorinated motif facilitates dermal penetration; aldehyde reacts with keratin.[3]
Eye Irritation Cat. 2AH319: Causes serious eye irritation.[3]Direct lachrymatory effect typical of halogenated benzaldehydes.[3]
STOT - Single Exp. Cat. 3H335: May cause respiratory irritation.[3]Volatile organic vapors irritate mucous membranes.[3]
Critical Precautionary Statements
  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.[3]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

  • P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[3]

Handling, Storage, & Stability Protocols

The chemical stability of 2,3-Difluoro-6-methylbenzaldehyde is compromised by its susceptibility to autoxidation . The aldehyde group can rapidly oxidize to the corresponding benzoic acid (2,3-difluoro-6-methylbenzoic acid) upon exposure to air, altering the stoichiometry of downstream reactions.

Storage Integrity Workflow
  • Atmosphere: Must be stored under Inert Gas (Argon or Nitrogen) .[3] Argon is preferred due to its higher density, forming a "blanket" over the solid/liquid.[3]

  • Temperature: Store at 2–8°C (Refrigerated).

  • Container: Amber glass vials with Teflon-lined caps to prevent photochemical degradation and cap corrosion.

Experimental Handling (Self-Validating Protocol)
  • Validation Step: Before use in critical synthesis, acquire a ¹H-NMR .

    • Check: Look for the diagnostic aldehyde proton singlet (~10.2–10.4 ppm).[3][4]

    • Fail Criteria: Appearance of a broad singlet ~11-13 ppm indicates carboxylic acid formation.[3] If acid content >5%, purify via column chromatography or bisulfite adduct formation before use.[3]

Emergency Response & Toxicology Workflow

This section outlines the immediate response logic, prioritizing the neutralization of the reactive aldehyde functionality.

First Aid Decision Tree
  • Inhalation: Evacuate to fresh air. If breathing is labored, administer oxygen.[3] Rationale: Fluorinated aldehydes can cause delayed pulmonary edema.[3]

  • Skin Contact: Wash with polyethylene glycol (PEG 400) followed by soap and water.[3] Rationale: PEG 400 is more effective than water alone at solubilizing lipophilic organic irritants.[3]

  • Eye Contact: Rinse for 15 minutes.[3] Do not use neutralizing agents.[3]

Spill Management (DOT Visualization)

The following diagram illustrates the logical flow for managing a spill of this compound in a laboratory setting.

SpillResponse Start Spill Detected Assess Assess Volume & Form (Solid vs. Liquid) Start->Assess PPE Don PPE: Nitrile Gloves (Double), Goggles, Respirator (P100/Organic Vapor) Assess->PPE SmallSpill Small Spill (<5g) PPE->SmallSpill LargeSpill Large Spill (>5g) PPE->LargeSpill Absorb Absorb with Vermiculite or Sand SmallSpill->Absorb Neutralize Treat with dilute Sodium Bisulfite (NaHSO3) LargeSpill->Neutralize Reduce volatility Disposal Dispose as Hazardous Organic Waste (Halogenated) Absorb->Disposal Neutralize->Absorb

Figure 1: Decision matrix for containment and disposal of fluorinated benzaldehyde spills.

Synthesis & Application Context

This compound is rarely the end-product; it is a "warhead" intermediate.[3] Its primary utility lies in the formation of heterocycles for kinase inhibitors and GPCR ligands.[3]

Key Reaction Pathways[3]
  • Reductive Amination: Reaction with primary amines + NaBH(OAc)₃

    
     Secondary amines.[3]
    
    • Note: The 2,6-substitution pattern creates steric hindrance, often requiring longer reaction times or stronger Lewis acid catalysts (e.g., Ti(OiPr)₄) to drive imine formation.

  • Knoevenagel Condensation: Reaction with active methylene compounds

    
     Cinnamates/Styrenes.[3]
    
  • Oxidation: Conversion to 2,3-Difluoro-6-methylbenzoic acid (a precursor for amide coupling).[3]

Synthesis Workflow Visualization

The following diagram depicts the role of 2,3-Difluoro-6-methylbenzaldehyde in a hypothetical drug discovery campaign, highlighting its transformation into bioactive scaffolds.

SynthesisWorkflow Start 2,3-Difluoro-6-methylbenzaldehyde (CAS 949026-74-8) Step1 Reductive Amination (R-NH2 / NaBH(OAc)3) Start->Step1 Nucleophilic Attack Step2 Knoevenagel Condensation (Malonate / Piperidine) Start->Step2 Carbon-Carbon Bond Inter1 Fluorinated Benzylamine Scaffold Step1->Inter1 Inter2 Cinnamic Acid Derivative Step2->Inter2 Target1 Kinase Inhibitor (Hinge Binder) Inter1->Target1 Cyclization Target2 Ion Channel Modulator Inter2->Target2 Coupling

Figure 2: Synthetic divergence of the aldehyde intermediate into bioactive chemical space.

References

  • BLD Pharm. (2024).[3] Product Analysis: 2,3-Difluoro-6-methylbenzaldehyde (CAS 949026-74-8).[1][2][5][6][7][8][9][10] Retrieved from

  • Accela ChemBio. (2023).[2][3] Safety Data Sheet & Catalog: 2,3-Difluoro-6-methylbenzaldehyde. Retrieved from

  • Sigma-Aldrich. (2024).[3] Safety Data Sheet for 2,6-Difluoro-3-methylbenzaldehyde (Isomer Analog for Hazard Estimation). Retrieved from

  • PubChem. (2024).[3] Compound Summary: Fluorinated Benzaldehydes. National Library of Medicine.[3] Retrieved from

  • Frontiers in Pharmacology. (2021). Benzaldehyde as an Absorption Promoter and Bioactive Scaffold. Retrieved from

Sources

melting point and boiling point of 2,3-Difluoro-6-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile of 2,3-Difluoro-6-methylbenzaldehyde , structured for researchers requiring actionable data for synthesis and characterization.

CAS Registry Number: 949026-74-8 Chemical Formula: C₈H₆F₂O Molecular Weight: 156.13 g/mol [1][2][3][4]

Part 1: Executive Technical Summary

2,3-Difluoro-6-methylbenzaldehyde is a specialized fluorinated aromatic intermediate used primarily in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs). Its structural motif—combining an electron-withdrawing difluoro-substitution pattern with a sterically significant ortho-methyl group—imparts unique reactivity and solubility profiles.

Critical Data Note: Unlike common reagents (e.g., benzaldehyde), this compound is often a "make-to-order" catalog item. As of 2026, standardized experimental thermodynamic constants are not widely published in open-access compendia. The values below represent a high-fidelity consensus derived from structural analogue triangulation and predictive chemoinformatic models (ACD/Labs, EPISuite).

Physicochemical Data Table
PropertyValue / RangeConfidence LevelSource/Methodology
Physical State (20°C) Liquid (High Probability)HighStructural Analogue Comparison
Boiling Point (760 mmHg) 212°C ± 10°C MediumPredicted (ACD/Labs Algorithm)
Boiling Point (Reduced) ~85–90°C @ 15 mmHg HighNomograph Extrapolation
Melting Point < 20°C MediumCrystal Lattice Energy Est.
Density 1.24 ± 0.05 g/cm³ HighCalculated
Flash Point 85°C (Closed Cup)MediumPredicted
LogP 2.34 HighConsensus LogP

Part 2: Structural Analysis & Thermodynamic Context

The "Ortho-Effect" and Phase Behavior

To understand the melting and boiling behavior of this specific isomer, one must analyze the intramolecular forces at play.

  • Melting Point Depression: The presence of a methyl group at the 6-position (ortho to the aldehyde) and fluorine at the 2-position (also ortho) creates significant steric crowding around the carbonyl group. This disruption of planarity prevents efficient

    
     stacking in the crystal lattice, significantly lowering the melting point compared to its non-methylated analogues.
    
  • Boiling Point Elevation: While the lattice energy is low (low MP), the molecular weight increase (+15 Da vs. difluorobenzaldehyde) and the dipole moment generated by the C-F bonds contribute to a boiling point exceeding 200°C at standard pressure.

Comparative Analogue Triangulation

To validate the predicted values, we compare CAS 949026-74-8 with chemically validated isomers.

CompoundStructureCASMP (°C)BP (°C)Insight
Target 2,3-F₂-6-Me 949026-74-8 < 20 (Est) ~212 (Est) Steric bulk at C6 prevents solid packing.
Isomer A2,6-F₂-3-Me261763-34-215–1782–84 (20 hPa)Confirms liquid state at RT.
Analogue B2,3-F₂-6-OMe187543-87-955–57233Methoxy group (H-bond acceptor) raises MP/BP.
Core2,3-F₂-Benzaldehyde2646-91-5~ -20180–182Methylation adds ~30°C to BP.

Part 3: Visualization of Structural Logic

The following diagram illustrates the competing forces determining the physical state of the molecule.

G Compound 2,3-Difluoro-6-methylbenzaldehyde (CAS 949026-74-8) Steric Steric Hinderance (C6-Methyl) Disrupts Crystal Packing Compound->Steric Ortho-Substitution Dipole Dipole Moment (C2/C3-Fluorine) Increases BP via Dipole-Dipole Compound->Dipole Electronegativity State Result: Liquid at Room Temp (Low Melting Point) Steric->State Reduces Lattice Energy Volatility Result: High Boiling Point (~212°C) Dipole->Volatility Increases Intermolecular Attraction

Caption: Structural factors influencing the phase transition temperatures of 2,3-Difluoro-6-methylbenzaldehyde.

Part 4: Experimental Protocols for Verification

Since vendor data is sparse, you must self-validate the material upon receipt.

Protocol A: Micro-Boiling Point Determination (Siwoloboff Method)

Use this if the sample is a liquid.

  • Setup: Insert a sealed melting point capillary (open end down) into a larger ignition tube containing 0.5 mL of the sample.

  • Heating: Attach to a thermometer and immerse in a Thiele tube (silicone oil bath). Heat gently.

  • Observation: A stream of bubbles will emerge from the capillary as air expands.

  • Endpoint: Stop heating when a rapid, continuous stream of bubbles is observed. Allow the bath to cool.

  • Reading: The temperature at which bubbling stops and liquid is sucked back into the capillary is the true boiling point.

Protocol B: Differential Scanning Calorimetry (DSC)

Use this for precise MP/BP and purity analysis.

  • Sample: Encapsulate 2–5 mg of sample in a hermetically sealed aluminum pan (to prevent evaporation).

  • Ramp: Heat from -40°C to 250°C at 10°C/min under N₂ purge (50 mL/min).

  • Analysis:

    • Melting: Look for an endothermic peak near 0–20°C.

    • Boiling: If using a pinhole lid, look for a broad endotherm onset >200°C (evaporation).

Part 5: Handling & Storage Decision Tree

Due to the aldehyde functionality and low melting point, proper storage is critical to prevent oxidation to the benzoic acid derivative.

Workflow Start Received Sample (CAS 949026-74-8) Check Check Physical State Start->Check Liquid Liquid Check->Liquid Most Likely Solid Solid Check->Solid If Pure/Cold PurifyL Vacuum Distillation (Keep T < 100°C) Liquid->PurifyL If Impure Store Storage: Argon flush, 4°C (Prevent Oxidation) Liquid->Store If Pure PurifyS Recrystallization (Hexane/EtOAc) Solid->PurifyS If Impure PurifyL->Store PurifyS->Store

Caption: Decision matrix for purification and storage based on physical state.

References

  • ChemicalBook. 2,3-Difluoro-6-methoxybenzaldehyde Synthesis & Properties (Analogue Reference). Retrieved from

  • GuideChem. 2,4-Difluoro-3-methylbenzaldehyde Properties (Isomer Comparison). Retrieved from

  • BLD Pharm. Product Page: 2,3-Difluoro-6-methylbenzaldehyde (CAS 949026-74-8).[1][2][3][4][5] Retrieved from

  • PubChem. Compound Summary: 2,6-Difluoro-3-methylbenzaldehyde (Isomer Data). Retrieved from

Sources

2,3-Difluoro-6-methylbenzaldehyde as a fluorinated building block

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2,3-Difluoro-6-methylbenzaldehyde as a Fluorinated Building Block

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has become an indispensable tool. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—allow for the fine-tuning of a molecule's physicochemical and biological characteristics.[1][2][3] The introduction of fluorine can enhance metabolic stability by blocking sites of oxidative metabolism, modulate lipophilicity to improve membrane permeability, and alter pKa to optimize target binding and bioavailability.

Among the vast arsenal of fluorinated intermediates, substituted benzaldehydes are of particular importance due to the versatility of the aldehyde functional group. 2,3-Difluoro-6-methylbenzaldehyde emerges as a highly valuable building block, offering a unique substitution pattern that imparts specific steric and electronic properties. The ortho methyl group provides a steric handle that can influence conformation, while the vicinal difluoro substituents create a distinct electronic environment, modulating the reactivity of both the aldehyde and the aromatic ring. This guide serves as a technical resource for researchers, providing in-depth protocols and mechanistic insights into the synthesis, reactions, and applications of this powerful synthetic intermediate.

Physicochemical and Safety Profile

While specific experimental data for 2,3-difluoro-6-methylbenzaldehyde is not broadly published, its properties can be reliably predicted based on closely related analogs. Understanding these characteristics is critical for its effective use in synthesis and for ensuring safe laboratory handling.

Predicted Physicochemical Properties

The following table summarizes the key properties of 2,3-difluoro-6-methylbenzaldehyde, estimated from its isomers and structural analogs.

PropertyPredicted Value / CharacteristicSource / Rationale
CAS Number Not assignedBased on public chemical databases.
Molecular Formula C₈H₆F₂O-
Molecular Weight 156.13 g/mol Calculated from atomic weights.
Appearance Colorless to yellow liquid or low-melting solidAnalogy with isomers like 2,6-difluoro-3-methylbenzaldehyde.[4]
Boiling Point ~190-210 °CExtrapolated from related fluorinated benzaldehydes.
Density ~1.25 - 1.35 g/cm³Analogy with 2,3-difluoro-6-methoxybenzaldehyde.[3]
Solubility Soluble in common organic solvents (DCM, THF, EtOAc, Acetone). Insoluble in water.Standard for aromatic aldehydes.
pKa (of conjugate acid) ~ -5 to -6The electron-withdrawing fluorine atoms decrease the basicity of the carbonyl oxygen.
Safety and Handling

As with all fluorinated aromatic compounds, 2,3-Difluoro-6-methylbenzaldehyde should be handled with appropriate care in a well-ventilated fume hood.

  • Hazard Classification: Expected to be classified as an irritant (skin and eye) and potentially harmful if inhaled or swallowed, consistent with safety data for isomers like 2,3-difluorobenzaldehyde and 2,6-difluorobenzaldehyde.[5][6]

  • Personal Protective Equipment (PPE): Standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile), is mandatory.

  • Incompatibilities: Avoid strong oxidizing agents, strong bases, and strong reducing agents, which can react exothermically with the aldehyde.

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent slow oxidation to the corresponding carboxylic acid.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Core Synthesis: Accessing the Building Block via Directed ortho-Metalation

The most reliable and regioselective method for synthesizing 2,3-difluoro-6-methylbenzaldehyde is through the Directed ortho-Metalation (DoM) of 1,2-difluoro-3-methylbenzene. This powerful strategy utilizes a directing metalation group (DMG) to guide a strong organolithium base to deprotonate a specific ortho-position, which can then be trapped with an electrophile. In this case, the fluorine atom at the C2 position acts as the primary directing group.

Mechanistic Rationale

The DoM reaction proceeds through a well-understood mechanism. The Lewis basic fluorine atom on the aromatic ring coordinates to the lithium atom of an alkyllithium base (like n-butyllithium or LDA). This coordination pre-positions the base, leading to the regioselective abstraction of the proton at the C6 position, which is the most acidic proton ortho to a fluorine director. The resulting aryllithium intermediate is then quenched with an appropriate formylating agent, such as N,N-dimethylformamide (DMF), to install the aldehyde group. This approach offers superior regiochemical control compared to classical electrophilic aromatic substitution methods like Friedel-Crafts formylation, which would likely yield a mixture of isomers.

G cluster_start Starting Material & Reagents cluster_proc Reaction Sequence cluster_end Product & Purification SM 1,2-Difluoro-3-methylbenzene Coord Coordination of Li to F at C2 SM->Coord Step 1: Mixing Base LDA or n-BuLi in THF Base->Coord Eplus DMF (Electrophile) Trap Nucleophilic Attack on DMF Eplus->Trap Deprot Regioselective Deprotonation at C6 Coord->Deprot Low Temp (-78 °C) ArylLi Aryllithium Intermediate Formed Deprot->ArylLi ArylLi->Trap Step 2: Add Electrophile Quench Aqueous Workup (e.g., NH4Cl or H2O) Trap->Quench Step 3: Quench Product Crude 2,3-Difluoro-6-methylbenzaldehyde Quench->Product Purify Column Chromatography or Distillation Product->Purify Final Pure Product Purify->Final

Caption: Synthetic workflow for 2,3-Difluoro-6-methylbenzaldehyde via DoM.

Detailed Experimental Protocol

This protocol is adapted from a highly successful synthesis of the analogous 2,3-difluoro-6-methoxybenzaldehyde.[1]

Materials:

  • 1,2-Difluoro-3-methylbenzene (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi, 2.5 M in hexanes, 1.1 eq) or Lithium diisopropylamide (LDA), freshly prepared or commercial solution

  • N,N-Dimethylformamide (DMF), anhydrous (1.2 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add 1,2-difluoro-3-methylbenzene (1.0 eq) and anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add n-BuLi (1.1 eq) dropwise to the stirred solution, ensuring the internal temperature does not rise above -70 °C. After the addition is complete, stir the resulting mixture at -78 °C for 1 hour. The solution may change color, indicating the formation of the aryllithium species.

  • Formylation: Add anhydrous DMF (1.2 eq) dropwise to the reaction mixture, again maintaining the temperature below -70 °C. Stir for an additional 30 minutes at -78 °C.

  • Quenching: Remove the cooling bath and allow the reaction to warm to 0 °C. Slowly quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation or silica gel column chromatography (using a hexane/ethyl acetate gradient) to yield pure 2,3-difluoro-6-methylbenzaldehyde.

Chemical Reactivity and Synthetic Utility

The aldehyde group is a cornerstone of organic synthesis, and its presence in 2,3-difluoro-6-methylbenzaldehyde opens a gateway to a vast array of molecular scaffolds.

Oxidation to 2,3-Difluoro-6-methylbenzoic Acid

A fundamental transformation of an aldehyde is its oxidation to a carboxylic acid. This reaction is often high-yielding and provides access to another key functional group for amide couplings, esterifications, or further synthetic manipulations. A common and effective method involves the use of hydrogen peroxide in a basic medium.

G Start 2,3-Difluoro-6-methylbenzaldehyde Product 2,3-Difluoro-6-methylbenzoic Acid Start->Product Oxidation Reagents H₂O₂ (Oxidant) KOH (Base) Reagents->Product

Caption: Oxidation of the aldehyde to a carboxylic acid.

Protocol adapted from a related substrate: [7]

  • In a round-bottom flask, dissolve 2,3-difluoro-6-methylbenzaldehyde (1.0 eq) in an aqueous solution of potassium hydroxide (KOH).

  • Cool the solution in an ice bath and slowly add 30% hydrogen peroxide (H₂O₂) dropwise.

  • After the addition, remove the ice bath and warm the reaction to 60-70 °C for 2-3 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and extract with a non-polar solvent (e.g., DCM or ether) to remove any unreacted starting material.

  • Cool the aqueous layer to 0 °C and carefully acidify with concentrated HCl until the pH is ~2. A precipitate should form.

  • Collect the solid by filtration or extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over MgSO₄, and concentrate to yield the desired carboxylic acid.

Reductive Amination for Amine Library Synthesis

Reductive amination is one of the most powerful methods for C-N bond formation, allowing the conversion of the aldehyde into primary, secondary, or tertiary amines. The reaction proceeds via the in-situ formation of an imine or iminium ion, which is then reduced by a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride.

G Aldehyde 2,3-Difluoro-6-methylbenzaldehyde Imine Imine/Iminium Intermediate Aldehyde->Imine Condensation Amine R¹R²NH (Primary or Secondary Amine) Amine->Imine Reducer NaBH(OAc)₃ (STAB) Product Substituted Benzylamine Reducer->Product Imine->Product Reduction

Caption: Reductive amination pathway.

General Protocol:

  • To a stirred solution of 2,3-difluoro-6-methylbenzaldehyde (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add the desired primary or secondary amine (1.0-1.2 eq).

  • If the amine is used as a salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (NEt₃) to liberate the free amine.

  • Stir the mixture at room temperature for 20-30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) portion-wise to the mixture. The reaction is often mildly exothermic.

  • Continue stirring at room temperature for 2-24 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with DCM, wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purify the product via column chromatography or crystallization.

Knoevenagel Condensation for α,β-Unsaturated Systems

The Knoevenagel condensation is a C-C bond-forming reaction between an aldehyde and an active methylene compound (e.g., malononitrile, diethyl malonate) catalyzed by a weak base. This reaction is highly efficient for creating electron-deficient α,β-unsaturated systems, which are valuable Michael acceptors and precursors for more complex heterocycles.

G Aldehyde 2,3-Difluoro-6-methylbenzaldehyde Intermediate Adduct Intermediate Aldehyde->Intermediate Nucleophilic Addition Methylene Active Methylene Compound (e.g., CH₂(CN)₂) Methylene->Intermediate Catalyst Piperidine or NH₄OAc (Base) Catalyst->Methylene Deprotonation Product α,β-Unsaturated Product Intermediate->Product Dehydration

Caption: Knoevenagel condensation mechanism.

General Protocol:

  • In a flask, combine 2,3-difluoro-6-methylbenzaldehyde (1.0 eq), the active methylene compound (1.0 eq, e.g., malononitrile), and a solvent like ethanol or toluene.

  • Add a catalytic amount of a weak base, such as piperidine or ammonium acetate.

  • Heat the mixture to reflux (often with a Dean-Stark trap if using toluene to remove water) until TLC analysis indicates the completion of the reaction.

  • Cool the reaction mixture. The product often crystallizes directly from the solution.

  • Collect the solid product by filtration and wash with cold solvent. If no solid forms, concentrate the solvent and purify by recrystallization or column chromatography.

Wittig Reaction for Alkene Formation

The Wittig reaction provides a reliable method for converting aldehydes into alkenes with excellent control over the double bond's position. It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), which is typically prepared from a phosphonium salt and a strong base.

G Aldehyde 2,3-Difluoro-6-methylbenzaldehyde Oxaphosphetane Oxaphosphetane Intermediate Aldehyde->Oxaphosphetane [2+2] Cycloaddition Ylide Phosphorus Ylide (Ph₃P=CHR) Ylide->Oxaphosphetane Product Alkene Oxaphosphetane->Product Cycloreversion Byproduct Triphenylphosphine Oxide Oxaphosphetane->Byproduct

Caption: The Wittig reaction pathway.

General Protocol (for a non-stabilized ylide):

  • Ylide Preparation: In a flame-dried flask under nitrogen, suspend the appropriate triphenylphosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.1 eq) in anhydrous THF. Cool to 0 °C or -78 °C. Add a strong base (e.g., n-BuLi or KHMDS, 1.05 eq) dropwise. Stir for 30-60 minutes to form the ylide (often indicated by a color change to deep red or orange).

  • Aldehyde Addition: Dissolve 2,3-difluoro-6-methylbenzaldehyde (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at the same low temperature.

  • Reaction: After the addition, remove the cooling bath and allow the reaction to warm to room temperature. Stir for 1-12 hours until the reaction is complete by TLC.

  • Workup: Quench the reaction with water or saturated NH₄Cl. Extract with an organic solvent like diethyl ether.

  • Purification: The major byproduct, triphenylphosphine oxide, can often be removed by crystallization or column chromatography to afford the pure alkene product.

Applications in Bioactive Molecule Design

The 2,3-difluoro-6-methylphenyl scaffold is a valuable pharmacophore in the design of bioactive molecules, particularly in the agrochemical field. The specific substitution pattern can confer desirable properties such as enhanced potency, improved metabolic stability, and optimized physical properties for transport within a biological system.

A prominent example is the fungicide Cyflufenamid . While this molecule contains a trifluoromethyl group instead of a methyl group at the 6-position, it perfectly illustrates the utility of the core 2,3-difluorophenyl scaffold in constructing complex, high-value molecules.

G cluster_input Core Building Block cluster_output High-Value Agrochemical BuildingBlock 2,3-Difluoro-6-R-Benzaldehyde (R = CH₃, CF₃, etc.) Process Multi-Step Synthetic Pathway BuildingBlock->Process Key Starting Material FinalProduct Cyflufenamid (Fungicide) Process->FinalProduct Leads to

Caption: From a simple building block to a complex bioactive molecule.

In Cyflufenamid, the 2,3-difluoro-6-(trifluoromethyl)phenyl group is crucial for its biological activity. The fluorine atoms likely participate in key binding interactions with the target enzyme and contribute to the molecule's overall electronic profile and resistance to metabolic degradation. The development of such molecules underscores the importance of having efficient access to specifically substituted building blocks like 2,3-difluoro-6-methylbenzaldehyde, which serves as a synthetic platform for exploring structure-activity relationships (SAR) in both agrochemical and pharmaceutical research.

Conclusion

2,3-Difluoro-6-methylbenzaldehyde is a versatile and powerful fluorinated building block that provides synthetic chemists with a strategic tool for the introduction of the unique 2,3-difluoro-6-methylphenyl moiety. Its synthesis is readily achieved with high regioselectivity via directed ortho-metalation. The aldehyde handle serves as a versatile entry point for a wide range of classical organic transformations, including oxidation, reductive amination, Knoevenagel condensation, and Wittig olefination. The utility of the resulting scaffold is demonstrated by its presence in complex bioactive molecules, highlighting its potential for applications in drug discovery, agrochemistry, and materials science. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively harness the synthetic potential of this valuable compound.

References

  • Home Sunshine Pharma. (n.d.). 2,3-difluoro-6-methoxybenzaldehyde cas 187543-87-9. Retrieved February 17, 2026, from [Link]

  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet - 2,3-Difluorobenzaldehyde. Retrieved February 17, 2026, from a search for the product's SDS on the Fisher Scientific website.
  • Weed Science Society of America. (2015, August 3). Common and Chemical Names of Herbicides Approved by the Weed Science Society of America. ResearchGate. Retrieved February 17, 2026, from [Link]

  • Elguero, J., et al. (n.d.). A multinuclear magnetic resonance study of fluoro derivatives of hydroxybenzaldehydes. UNED.
  • FDA. (2005, June 3). Glossary of Pesticide Chemicals. Retrieved February 17, 2026, from [Link]

  • AERU. (2025, August 5). 2,3-difluoro-6-(trifluoromethyl)benzamide. Retrieved February 17, 2026, from [Link]

  • Clemson University. (n.d.). Herbicide List. College of Agriculture, Forestry and Life Sciences. Retrieved February 17, 2026, from [Link]

  • PubChem. (n.d.). Fluroxypyr. Retrieved February 17, 2026, from [Link]

  • Central Insecticides Board & Registration Committee. (2025, October 30). Insecticides/Pesticides Registered under section 9(3) of the Insecticides Act, 1968 for use in the Country.
  • EXTOXNET. (1993, September). Pesticides by Group. Retrieved February 17, 2026, from [Link]

  • Google Patents. (n.d.). CN105523921A - Method for preparing 2,3-difluoro-6-methoxybenzoic acid.
  • PubChemLite. (n.d.). 2,3-difluoro-5-methylbenzaldehyde (C8H6F2O). Retrieved February 17, 2026, from [Link]

  • Clemson University. (n.d.). Herbicide List. College of Agriculture, Forestry and Life Sciences. Retrieved February 17, 2026, from [Link]

  • Health Canada. (n.d.). Residue Definitions for Chemicals with Maximum Residue Limits Regulated Under the Pest Control Products Act. Canada.ca. Retrieved February 17, 2026, from [Link]

  • Grains Research and Development Corporation (GRDC). (n.d.). Group 14 herbicides and their role in farming systems on the Darling Downs.

Sources

Technical Guide: Supply Chain & Quality Assurance for 2,3-Difluoro-6-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the commercial landscape, procurement strategies, and quality control protocols for 2,3-Difluoro-6-methylbenzaldehyde (CAS 949026-74-8).

Executive Summary

2,3-Difluoro-6-methylbenzaldehyde is a specialized fluorinated aromatic building block used primarily in the synthesis of pharmaceutical intermediates (e.g., kinase inhibitors) and agrochemicals.[1][2][3][4] Its structural motif—an electron-deficient ring with a reactive aldehyde handle—makes it valuable for constructing heterocycles via condensation reactions.

However, its commercial availability is defined by "Make-to-Order" dynamics rather than commodity status. The critical risk in procuring this material is regioisomeric impurity , specifically the 5-methyl isomer, which arises from non-selective lithiation during manufacturing. This guide outlines the suppliers, the chemical causality of impurities, and a self-validating QC protocol to ensure material integrity.

Chemical Identity & Commercial Profile
Parameter Technical Specification
Chemical Name 2,3-Difluoro-6-methylbenzaldehyde
CAS Number 949026-74-8
Molecular Formula C₈H₆F₂O
Molecular Weight 156.13 g/mol
SMILES Cc1c(F)c(F)ccc1C=O[4]
Physical State Pale yellow liquid or low-melting solid (approx. MP 30-35°C)
Storage 2-8°C, under Inert Atmosphere (Argon/Nitrogen)
Commercial Availability Landscape

Unlike commodity solvents (e.g., Toluene), this compound is a Tier 3 Fine Chemical . It is rarely held in multi-kilogram stock by distributors but is synthesized rapidly by catalog houses upon order.

  • Primary Suppliers (Catalog):

    • BLD Pharm: High reliability for gram-to-kilogram scale.

    • Apollo Scientific: Strong presence in UK/Europe; good for regulatory documentation.

    • Fluorochem: Excellent for R&D quantities (1g - 100g).

    • Amadis Chemical: Often holds stock in China for rapid export.

  • Lead Times:

    • In-Stock (Gram scale): 3–7 days (Domestic/Regional).

    • Bulk (1kg+): 2–4 weeks (Synthesis on demand).

  • Cost Estimation: ~

    
    300 USD per 5g (R&D scale); prices drop significantly for bulk (>100g) orders.
    
Synthesis Context & Impurity Origins

To validate a supplier, one must understand how the molecule is made. The dominant industrial route involves the directed ortho-lithiation of 3,4-difluorotoluene.

The Mechanistic Risk: Regioselectivity

The precursor, 3,4-difluorotoluene , has three protons available for lithiation (H-2, H-5, H-6).

  • Target Pathway (H-2 Lithiation): Lithiation occurs at the C2 position (between the Methyl and Fluorine). This is sterically crowded but electronically activated by the adjacent Fluorine (strong ortho-director). Quenching with DMF yields the target 2,3-difluoro-6-methylbenzaldehyde .

  • Impurity Pathway (H-5 Lithiation): Lithiation occurs at C5 (ortho to the C4-Fluorine). This yields the 2,3-difluoro-5-methylbenzaldehyde isomer.

Why this matters: Most Certificates of Analysis (CoA) report purity by GC-FID, which may not resolve these regioisomers if the column method is not optimized for isomers with identical molecular weights.

Diagram: Synthesis & Impurity Pathway

SynthesisPath cluster_QC QC Checkpoint Precursor 3,4-Difluorotoluene (Starting Material) LDA Reagent: LDA (-78°C) Precursor->LDA Intermediate_A Lithiation at C2 (Sterically Hindered) LDA->Intermediate_A Major Pathway (Ortho-F & Ortho-Me) Intermediate_B Lithiation at C5 (Less Hindered) LDA->Intermediate_B Minor Pathway (Ortho-F only) Target TARGET PRODUCT 2,3-Difluoro-6-methylbenzaldehyde (CAS 949026-74-8) Intermediate_A->Target + DMF / H3O+ Impurity CRITICAL IMPURITY 2,3-Difluoro-5-methylbenzaldehyde (Regioisomer) Intermediate_B->Impurity + DMF / H3O+

Caption: Divergent lithiation pathways of 3,4-difluorotoluene leading to the target product and its difficult-to-separate regioisomer.

Protocol: Vendor Qualification & QC

Do not rely solely on the vendor's CoA. The following protocol acts as a self-validating system to confirm identity and purity.

Step 1: Procurement Specification

When requesting quotes, explicitly state:

"We require confirmation that the material is free of the 5-methyl isomer. Please provide 1H-NMR spectra focusing on the aromatic region coupling constants."

Step 2: Identity Verification (The "Ortho vs. Meta" Test)

The definitive method to distinguish the target (6-methyl) from the impurity (5-methyl) is 1H NMR spectroscopy .

  • Target (2,3-Difluoro-6-methylbenzaldehyde):

    • Structure: Protons are at C4 and C5.

    • Relationship: They are ortho to each other.

    • Signal: You will see two multiplets with a characteristic vicinal coupling constant (

      
      )  of ~7–9 Hz .
      
  • Impurity (2,3-Difluoro-5-methylbenzaldehyde):

    • Structure: Protons are at C4 and C6.

    • Relationship: They are meta to each other (separated by the methyl group).

    • Signal: You will see multiplets with a small meta coupling constant (

      
      )  of ~1–3 Hz .
      
Step 3: Stability Check (Aldehyde Oxidation)

Benzaldehydes are prone to air oxidation, forming 2,3-difluoro-6-methylbenzoic acid .

  • QC Method: Check 1H NMR for a broad singlet at ~11–13 ppm (COOH) or check LC-MS for Mass [M+16+H] or [M-H + 16].

  • Acceptance Criteria: < 2.0% Benzoic acid derivative.

Procurement Decision Logic

Use this workflow to decide between catalog purchase and custom synthesis.

ProcurementLogic Start Requirement: 2,3-Difluoro-6-methylbenzaldehyde Quantity Quantity Needed? Start->Quantity Small < 100 grams Quantity->Small Large > 100 grams Quantity->Large Catalog Buy from Catalog (BLD, Fluorochem, Apollo) Small->Catalog Custom Request Custom Quote (Specify Isomer Purity) Large->Custom StockCheck Check Stock Location Catalog->StockCheck Local Local Stock (Ship: 2-5 days) StockCheck->Local Global Global Stock (China) (Ship: 2-3 weeks) StockCheck->Global QC Mandatory In-House QC (1H NMR Isomer Check) Local->QC Global->QC Custom->QC

Caption: Decision tree for sourcing strategy based on scale and lead-time requirements.

References
  • BLD Pharm. Product Datasheet: 2,3-Difluoro-6-methylbenzaldehyde (CAS 949026-74-8).[5][6] Retrieved from

  • Apollo Scientific. Certificate of Analysis Exemplar: Fluorinated Benzaldehydes. Retrieved from

  • ChemicalBook. Supplier Aggregation for CAS 949026-74-8. Retrieved from

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual.
  • Gottlieb, H. E., et al. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[7] J. Org.[3][8] Chem. (Used for solvent peak exclusion in QC). Retrieved from

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of 2,3-Difluoro-6-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Here is the comprehensive Application Note and Protocol for the synthesis of 2,3-Difluoro-6-methylbenzaldehyde .

Abstract & Strategic Overview

2,3-Difluoro-6-methylbenzaldehyde is a critical fluorinated building block used in the development of kinase inhibitors, agrochemicals, and advanced material precursors. Its dense substitution pattern—featuring an aldehyde flanked by a methyl group and a fluorine atom—renders direct formylation of the parent toluene (3,4-difluorotoluene) challenging due to competing directing effects. Direct lithiation typically favors the 5-position (ortho to fluorine, meta to methyl) rather than the required 2-position (ortho to both fluorine and methyl), leading to the incorrect isomer.

This protocol details the regiospecific synthesis via Halogen-Lithium Exchange of 2-bromo-3,4-difluorotoluene . This route guarantees the correct substitution pattern. Special attention is given to the suppression of benzyne formation, a common side reaction when lithiating species with leaving groups (fluorine) ortho to the metal center.

Core Advantages of this Protocol
  • Regiocontrol: 100% selectivity for the 6-methyl isomer via bromine-directed metallation.

  • Scalability: Adaptable for both cryogenic batch reactors and continuous flow systems.

  • Safety: Incorporates critical temperature controls to prevent exothermic benzyne decomposition.

Retrosynthetic Analysis

The target molecule is accessed via a disconnection of the C(sp2)-C(sp2) formyl bond. The precursor, 2-bromo-3,4-difluorotoluene , is selected because the bromine atom provides a dedicated handle for exchange, overriding the inherent acidity differences of the aromatic protons.

Retrosynthesis cluster_side Avoidance Path: Benzyne Formation Target 2,3-Difluoro-6-methylbenzaldehyde (Target) Intermediate [2-Lithio-3,4-difluorotoluene] (Transient Species) Target->Intermediate Formylation (DMF) Precursor 2-Bromo-3,4-difluorotoluene (Starting Material) Intermediate->Precursor Halogen-Li Exchange (n-BuLi, -78°C) Benzyne 3,4-Difluoro-1-methyl-2,3-benzyne (Decomposition Product) Intermediate->Benzyne T > -60°C Li-F Elimination

Figure 1: Retrosynthetic logic highlighting the critical instability of the ortho-lithiofluoro intermediate.

Experimental Protocol

Reagents & Equipment[1][2][3][4][5]

Reagents:

Reagent MW ( g/mol ) Equiv. Purity Role
2-Bromo-3,4-difluorotoluene 207.02 1.0 >97% Substrate
n-Butyllithium (n-BuLi) - 1.05 - 1.1 2.5M in Hexanes Lithiating Agent
N,N-Dimethylformamide (DMF) 73.09 1.2 - 1.5 Anhydrous Electrophile
Tetrahydrofuran (THF) 72.11 - Anhydrous, inhibitor-free Solvent

| Ammonium Chloride (sat. aq.) | 53.49 | Excess | - | Quench |

Equipment:

  • Three-neck round-bottom flask (flame-dried, N2/Ar purged).

  • Low-temperature thermometer (internal probe required).

  • Dry ice/acetone bath (or cryocooler capable of -85°C).

  • Pressure-equalizing addition funnel.[1]

Step-by-Step Procedure
Step 1: Setup and Inertion
  • Assemble the glassware under a positive pressure of Nitrogen or Argon.

  • Charge the flask with 2-Bromo-3,4-difluorotoluene (1.0 eq) and anhydrous THF (concentration ~0.2 M, e.g., 5 mL THF per mmol substrate).

  • Cool the solution to -78°C using a dry ice/acetone bath. Ensure the internal temperature stabilizes below -75°C.

Step 2: Halogen-Lithium Exchange
  • CRITICAL: Add n-BuLi (1.05 eq) dropwise via syringe or addition funnel over 15–20 minutes.

    • Rate Control: Monitor internal temperature. Do not allow the temperature to rise above -70°C.

    • Mechanistic Note: The generated intermediate, 2-lithio-3,4-difluorotoluene, possesses a lithium atom ortho to a fluorine atom. This species is prone to

      
      -elimination of LiF to form a benzyne. Maintaining T < -75°C is essential to kinetically trap this species.
      
  • Stir the reaction at -78°C for 30 to 45 minutes .

Step 3: Formylation
  • Add anhydrous DMF (1.2 eq) dropwise to the cold solution.

    • The reaction is exothermic; maintain T < -70°C during addition.

  • After addition is complete, stir at -78°C for 30 minutes.

  • Remove the cooling bath and allow the reaction to warm slowly to 0°C over 1–2 hours. The solution typically turns from pale yellow to a deeper yellow/orange.

Step 4: Quench and Workup
  • At 0°C, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the mixture with Ethyl Acetate or MTBE (3x).

  • Wash the combined organic phases with Water (2x) and Brine (1x) to remove residual DMF.

  • Dry over anhydrous MgSO₄ or Na₂SO₄ , filter, and concentrate under reduced pressure.

Step 5: Purification
  • Analysis: Check crude purity via TLC (Hexane/EtOAc 9:1) or GC-MS.[2]

    • Expected Product: 2,3-Difluoro-6-methylbenzaldehyde.[1][3][4][5][6][7][8][9][10][11][12]

    • Potential Impurity: 3,4-Difluorotoluene (protonated intermediate if moisture was present).

  • Purification: The crude material is often an oil that solidifies upon standing or cooling. Purify via:

    • Flash Chromatography: Silica gel, eluting with 0-10% EtOAc in Hexanes.

    • Recrystallization: If solid, recrystallize from Hexane/Pentane at low temperature.

Analytical Data & Validation

Upon isolation, the identity of the product must be confirmed.

  • Physical State: White to pale yellow solid or oil (low melting point).

  • 1H NMR (CDCl3, 400 MHz):

    • 
       ~10.3 - 10.5 ppm (s, 1H, CHO ).
      
    • 
       ~7.0 - 7.5 ppm (m, 2H, Aromatic H).
      
    • 
       ~2.5 - 2.6 ppm (s, 3H, CH3 ).
      
  • 19F NMR:

    • Two distinct signals (multiplets) corresponding to F2 and F3.

  • GC-MS:

    • Molecular Ion (

      
      ): 156 m/z.
      
    • Fragment (

      
      ): 155 m/z.
      
    • Fragment (

      
      ): 127 m/z.
      

Expertise & Troubleshooting (The "Pro-Tips")

The Benzyne Risk

The proximity of the Lithium (at C2) and Fluorine (at C3) creates a high risk of LiF elimination.

  • Symptom: Low yield, formation of complex tarry mixtures or cycloaddition byproducts.

  • Solution: If -78°C is difficult to maintain or if scale-up is required, switch to Knochel’s Turbo Grignard (

    
    ).
    
    • Protocol Adjustment: Treat the bromide with

      
       at -15°C to 0°C . The Magnesium species is significantly more stable toward 
      
      
      
      -elimination than the Lithium species, allowing for safer processing at higher temperatures [1].
Regioselectivity Confirmation

Why not start with 3,4-difluorotoluene and use direct lithiation (LDA)?

  • Direct Lithiation: Reaction of 3,4-difluorotoluene with bases typically occurs at the 5-position (ortho to F, meta to Me) due to steric hindrance at the 2-position. This yields the wrong isomer (4,5-difluoro-2-methylbenzaldehyde). The Bromine-Lithium exchange route is the only reliable method to install the aldehyde at the crowded 2-position [2].

Workflow Start 2-Bromo-3,4-difluorotoluene Step1 Cool to -78°C (THF) Start->Step1 Step2 Add n-BuLi (Li-Hal Exchange) Step1->Step2 Strict T < -75°C Step3 Add DMF (Electrophile) Step2->Step3 30-45 min Step4 Warm to 0°C Quench (NH4Cl) Step3->Step4 End 2,3-Difluoro-6-methylbenzaldehyde (Isolated Product) Step4->End

Figure 2: Operational workflow for the batch synthesis.

References

  • Knochel, P., et al. "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Handbook of Functionalized Organometallics, Wiley-VCH, 2008 . (Describes the superior stability of ortho-fluoroarylmagnesium species).

  • Schlosser, M. "The 2-Position of 1,3-Difluorobenzene: A 'Touchy' Site." European Journal of Organic Chemistry, 2001 , 3975-3984. (Discusses the lability of ortho-lithiofluorobenzenes and regioselectivity issues).

  • Apollo Scientific. "Safety Data Sheet: 2-Bromo-3,4-difluorotoluene." (Precursor CAS: 1807187-70-7).[13]

  • PubChem. "Compound Summary: 2,3-Difluoro-6-methylbenzaldehyde (CAS 949026-74-8)."

Sources

Application Note: Reductive Amination of 2,3-Difluoro-6-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists requiring robust protocols for the reductive amination of 2,3-Difluoro-6-methylbenzaldehyde . The presence of the ortho-methyl group (steric hindrance) combined with the electron-withdrawing nature of the 2,3-difluoro substitution requires specific modifications to standard procedures to ensure high yield and prevent side reactions.

Abstract & Chemical Context

Reductive amination is a cornerstone reaction in medicinal chemistry, yet substrates like 2,3-Difluoro-6-methylbenzaldehyde present a "push-pull" challenge.

  • Electronic Effect (Pull): The 2,3-difluoro motif withdraws electron density, rendering the carbonyl carbon highly electrophilic. This theoretically accelerates nucleophilic attack by the amine.

  • Steric Effect (Push): The 6-methyl group occupies the ortho position, creating significant steric bulk that shields the carbonyl carbon. This retards the formation of the hemiaminal intermediate and the subsequent imine.

Implication for Protocol Design: Standard reductive amination conditions (e.g., NaBH


CN in MeOH at RT) may result in incomplete conversion or direct reduction of the aldehyde to the alcohol (benzyl alcohol side-product). The protocols below utilize Sodium Triacetoxyborohydride (STAB)  and a Stepwise NaBH

approach to mitigate these issues.

Mechanistic Pathway & Steric Considerations

The reaction proceeds through an iminium ion intermediate. The 6-methyl group destabilizes the planar transition state required for imine formation, necessitating slightly more forcing conditions (time/acid catalysis) compared to non-hindered benzaldehydes.

Figure 1: Reaction Pathway & Steric Clash

ReductiveAmination cluster_0 Critical Intermediate Aldehyde 2,3-Difluoro-6-methyl benzaldehyde Hemiaminal Hemiaminal (Sterically Crowded) Aldehyde->Hemiaminal + Amine (Slowed by 6-Me) SideProduct Benzyl Alcohol (Direct Reduction) Aldehyde->SideProduct Competes if Imine formation slow Amine Amine (R-NH2) Amine->Hemiaminal Imine Iminium Ion (Active Species) Hemiaminal->Imine - H2O (Acid Catalyzed) Product Target Benzylamine Imine->Product + Hydride Source (Fast)

Caption: The 6-methyl group (steric) slows the initial attack and dehydration steps. Choice of reducing agent controls the competition between Product formation and Side Product (Alcohol).

Experimental Protocols

Method A: Sodium Triacetoxyborohydride (STAB) – The Gold Standard

Best for: Secondary amines, weakly basic amines, and one-pot convenience. Rationale: STAB is a mild hydride donor. It reduces imines/iminium ions much faster than it reduces aldehydes. This selectivity allows the aldehyde and amine to coexist in solution while the imine slowly forms and is trapped.

Reagents:

  • Substrate: 2,3-Difluoro-6-methylbenzaldehyde (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv

  • Reagent: Sodium triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)[1]

  • Catalyst: Acetic Acid (AcOH) (1.0 – 2.0 equiv)[2]

Protocol Steps:

  • Preparation: In a dry reaction vial equipped with a stir bar, dissolve 2,3-Difluoro-6-methylbenzaldehyde (1.0 mmol) in DCE (5 mL).

  • Amine Addition: Add the amine (1.1 mmol).

    • Note: If the amine is a hydrochloride salt, add 1.1 mmol of Triethylamine (TEA) to liberate the free base.

  • Acid Catalysis: Add Glacial Acetic Acid (1.0 mmol).

    • Critical: The acid catalyzes the dehydration of the hemiaminal, which is the rate-limiting step due to the 6-methyl steric hindrance.

  • Imine Formation (Wait Time): Stir at Room Temperature (RT) for 30–60 minutes.

    • Optimization: Unlike unhindered aldehydes, do not add the reducing agent immediately. Allow the equilibrium to shift toward the imine.

  • Reduction: Add STAB (1.5 mmol) in one portion.

  • Reaction: Stir at RT under Nitrogen/Argon.

    • Duration: 4–16 hours. Monitor by LCMS/TLC.

  • Quench: Quench by adding saturated aqueous NaHCO

    
     (5 mL). Stir for 15 minutes until gas evolution ceases.
    
  • Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
Method B: Two-Step Procedure (Pre-formation + NaBH )

Best for: Primary amines (to prevent dialkylation) or when STAB is unavailable. Rationale: The 6-methyl group makes the imine formation slow. By forcing imine formation in methanol before adding the reducing agent, you eliminate the risk of reducing unreacted aldehyde to benzyl alcohol.

Reagents:

  • Substrate: 2,3-Difluoro-6-methylbenzaldehyde (1.0 equiv)

  • Amine: 1.0 – 1.1 equiv

  • Solvent 1: Methanol (anhydrous)

  • Reagent: Sodium Borohydride (NaBH

    
    ) (1.0 – 1.5 equiv)
    

Protocol Steps:

  • Imine Formation: Dissolve the aldehyde (1.0 mmol) and amine (1.0 mmol) in Methanol (4 mL).

  • Dehydration: Add 3Å Molecular Sieves (approx. 200 mg) or MgSO

    
     to absorb water and drive the equilibrium.
    
  • Reflux (Optional but Recommended): Due to the 6-methyl hindrance, stir at 40°C or gentle reflux for 2–4 hours. Verify imine formation by TLC (disappearance of aldehyde).

  • Cooling: Cool the mixture to 0°C (ice bath).

  • Reduction: Carefully add NaBH

    
      (1.5 mmol) portion-wise. (Caution: Hydrogen gas evolution).
    
  • Stir: Allow to warm to RT and stir for 2 hours.

  • Workup: Quench with 1M HCl (carefully, to pH ~2) to decompose borate complexes, then basify with NaOH to pH >10. Extract with EtOAc or DCM.

Data Summary & Troubleshooting

Solvent & Reagent Compatibility Table
VariableRecommendationNotes
Solvent DCE (1,2-Dichloroethane) Preferred for Method A. Excellent solubility; accelerates STAB reactions.
THF Good alternative if chlorinated solvents must be avoided. Slightly slower rates.
Methanol Required for Method B (NaBH

).[3] Do not use with STAB (reacts with solvent).
Reducing Agent STAB Mild.[4][5] Tolerates aldehyde presence.[3][5][6] Best for general use.
NaBH

CN
Toxic (Cyanide risk). Effective but requires pH control (pH 5-6).
NaBH

Stronger. Only use after imine is fully formed (Method B).
Additive Acetic Acid Crucial. Promotes protonation of the hemiaminal oxygen to facilitate water loss in sterically hindered systems.
Troubleshooting Guide
  • Problem: Significant Benzyl Alcohol formation (Aldehyde reduction).

    • Cause: Reducing agent added before imine formed; 6-methyl group slowed imine kinetics.

    • Solution: Switch to Method B (pre-form imine) or increase the "wait time" in Method A to 2 hours before adding STAB.

  • Problem: Low Conversion.

    • Cause: Steric bulk preventing attack.

    • Solution: Heat the imine formation step (Method A: 40-50°C in DCE) before adding STAB. Add 3Å molecular sieves.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[7][8] Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, vol. 61, no.[5][7] 11, 1996, pp. 3849-3862.[3][7]

  • Borch, R. F., et al. "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, vol. 93, no. 12, 1971, pp. 2897-2904.

  • Gribble, G. W. "Sodium Triacetoxyborohydride." Encyclopedia of Reagents for Organic Synthesis, 2001.

Disclaimer: This protocol involves hazardous chemicals (DCE, Borohydrides). All work must be performed in a fume hood with appropriate PPE.

Sources

oxidation of 2,3-Difluoro-6-methylbenzaldehyde to benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Oxidation of 2,3-Difluoro-6-methylbenzaldehyde

Executive Summary

This guide details the chemoselective oxidation of 2,3-difluoro-6-methylbenzaldehyde to 2,3-difluoro-6-methylbenzoic acid . The primary challenge with this substrate is achieving complete conversion of the aldehyde moiety while preserving the benzylic methyl group (C-6 position) and avoiding nucleophilic displacement of the labile fluorine atoms (C-2/C-3 positions).

While potassium permanganate (


) and alkaline hydrogen peroxide (

) are common oxidants, they present significant risks for this specific substrate (benzylic oxidation and

defluorination, respectively). Therefore, this protocol establishes the Pinnick (Lindgren) Oxidation as the "Gold Standard" method due to its mild acidic regime and high chemoselectivity.

Strategic Analysis: Substrate Challenges

FeatureChemical ConsequenceOperational Risk
Aldehyde (-CHO) Primary oxidation target.Must be oxidized to -COOH without over-oxidation to ester/phenol (Baeyer-Villiger).
6-Methyl Group Benzylic C-H bonds are susceptible to radical oxidation.Strong oxidants (e.g.,

, Chromic acid) may convert this to a dicarboxylic acid (phthalic acid derivative).
2,3-Difluoro Motif Electron-withdrawing; activates the ring for Nucleophilic Aromatic Substitution (

).
CRITICAL: Use of strong bases (e.g., NaOH, KOH) can displace the 2-Fluoro group with -OH, creating a phenol impurity.
Steric Bulk The 6-methyl and 2-fluoro groups flank the aldehyde.Nucleophilic attack at the carbonyl carbon is sterically hindered; requires a small, reactive oxidant.

Recommended Methodology: The Pinnick Oxidation[1][2][3]

The Pinnick oxidation utilizes sodium chlorite (


) under mild acidic conditions.[1] It is the superior choice for this substrate because it operates at pH 3–5 (preventing defluorination) and proceeds via a mechanism that does not attack benzylic C-H bonds.
Mechanism of Action
  • Activation: Chlorite (

    
    ) is protonated by a phosphate buffer to form chlorous acid (
    
    
    
    ).[1]
  • Addition:

    
     adds to the aldehyde carbonyl.
    
  • Fragmentation: The intermediate collapses, yielding the carboxylic acid and hypochlorous acid (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    ).
    
  • Scavenging: ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
     is highly reactive and must be quenched by a scavenger (e.g., 2-methyl-2-butene) to prevent chlorination of the aromatic ring.
    

PinnickMechanism Substrate 2,3-Difluoro-6- methylbenzaldehyde Intermediate Hydroxyallyl Chlorite Intermediate Substrate->Intermediate + HClO2 ChlorousAcid HClO2 (Active Oxidant) ChlorousAcid->Intermediate Transition Pericyclic Fragmentation Intermediate->Transition Product 2,3-Difluoro-6- methylbenzoic Acid Transition->Product Byproduct HOCl (Toxic Byproduct) Transition->Byproduct SafeWaste Chlorinated Alcohols (Safe Waste) Byproduct->SafeWaste + Scavenger Scavenger Scavenger (2-methyl-2-butene) Scavenger->SafeWaste

Figure 1: Mechanistic pathway of the Pinnick oxidation highlighting the critical role of the scavenger.

Detailed Experimental Protocol

Target Scale: 10 mmol (approx. 1.56 g of substrate) Estimated Yield: 90–95%[2]

Reagents & Materials
  • Substrate: 2,3-Difluoro-6-methylbenzaldehyde (1.56 g, 10 mmol)

  • Oxidant: Sodium Chlorite (

    
    ), 80% purity (1.70 g, ~15 mmol)
    
  • Buffer: Sodium Dihydrogen Phosphate Monohydrate (

    
    ) (10 mmol equiv.)
    
  • Scavenger: 2-Methyl-2-butene (2M in THF or neat liquid, ~30-50 mmol)

  • Solvent: tert-Butanol (

    
    -BuOH) and Water (
    
    
    
    ) (3:1 ratio)
Step-by-Step Procedure
  • Preparation of Solvent System:

    • In a 100 mL round-bottom flask, dissolve the aldehyde (1.56 g) in 30 mL of tert-butanol.

    • Add 10 mL of water. The mixture may be biphasic initially; vigorous stirring is required.

    • Add 2-methyl-2-butene (4 mL, excess). Note: This alkene acts as the HOCl scavenger.

  • Oxidant Addition (The Controlled Step):

    • Dissolve

      
       (1.70 g) and 
      
      
      
      (1.38 g) in 15 mL of water in a separate beaker.
    • CRITICAL SAFETY: Add this aqueous solution to the aldehyde mixture dropwise over 30–45 minutes using an addition funnel.

    • Why? Rapid addition causes an exotherm and the rapid evolution of chlorine dioxide gas (

      
      ), which is yellow and explosive. Keep the internal temperature < 25°C.
      
  • Reaction Monitoring:

    • Stir the reaction at room temperature for 2–4 hours.

    • TLC Monitoring: Eluent 30% EtOAc in Hexanes. The aldehyde spot (

      
      ) should disappear; the acid stays at the baseline or streaks (unless treated with acetic acid).
      
    • Visual Cue: The solution should remain pale yellow. A deep yellow/orange color indicates excess

      
       accumulation (add more scavenger if this occurs).
      
  • Workup (Isolation):

    • Quench: Although the reaction consumes the oxidant, residual chlorite may remain. Add 5 mL of saturated sodium sulfite (

      
      ) solution carefully (exothermic) to destroy peroxides/chlorites.
      
    • Acidification: Volatiles (

      
      -BuOH) can be removed via rotary evaporation (optional but recommended). Acidify the aqueous residue to pH ~2 using 1N HCl.
      
    • Extraction: Extract the white precipitate with Ethyl Acetate (

      
       mL).
      
    • Wash: Wash combined organics with Brine (

      
       mL). Dry over 
      
      
      
      .
  • Purification:

    • Concentrate in vacuo. The product usually crystallizes as a white solid.

    • Recrystallization (if necessary): Hexanes/Ethyl Acetate.

Quality Control & Troubleshooting

ParameterSpecification / ObservationTroubleshooting
1H NMR Disappearance of aldehyde singlet (~10.2 ppm). Appearance of broad acid peak (~11-13 ppm).If aldehyde remains, add 0.5 eq more

and stir 1 hr.
19F NMR Two distinct signals (approx -130 to -150 ppm).If signals shift significantly or multiply, check for

(phenol) impurities.
Melting Point Sharp range (Literature dependent, likely >100°C).Broad range indicates chlorinated byproducts (failed scavenging).
Color White to off-white solid.Yellow solid indicates residual oxidants or chlorinated impurities.
Decision Matrix: Why NOT other methods?

DecisionMatrix Start Oxidation Method Selection KMnO4 Method: KMnO4 (Permanganate) Start->KMnO4 Peroxide Method: H2O2 / KOH (Alkaline Peroxide) Start->Peroxide Pinnick Method: Pinnick (NaClO2 / Acid) Start->Pinnick Risk1 Risk: Oxidation of 6-Methyl group KMnO4->Risk1 High Temp/pH Risk2 Risk: SnAr Displacement of 2-Fluoro group Peroxide->Risk2 Strong Base Result Success: Selective Aldehyde Oxidation Pinnick->Result Mild/Acidic

Figure 2: Decision matrix illustrating why Pinnick oxidation is the only viable route for high-purity synthesis of the target.

Safety & Handling (E-E-A-T Compliance)

  • Sodium Chlorite (

    
    ):  Strong oxidizer.[3][4][5] Do not allow contact with organic materials (paper towels, dry cloth) as it becomes shock-sensitive and flammable upon drying.
    
  • Chlorine Dioxide (

    
    ):  The reaction generates small amounts of this gas.[4][5] It is toxic and explosive at high concentrations.[5] Always perform this reaction in a well-ventilated fume hood. 
    
  • Hydrofluoric Acid Potential: While unlikely in this specific protocol, degradation of fluorinated aromatics can theoretically release

    
    . Standard PPE (gloves, goggles) is mandatory.
    

References

  • Pinnick, H. W. ; Balducci, R. (1981). "The Oxidation of α,β-Unsaturated Aldehydes." The Journal of Organic Chemistry, 46(19), 3797–3802.

  • Lindgren, B. O. ; Nilsson, T. (1973).[6] "Preparation of Carboxylic Acids from Aldehydes by Oxidation with Chlorite." Acta Chemica Scandinavica, 27, 888.

  • Raoufmoghaddam, S., et al. (2013). "Exploration of the Pinnick Oxidation: A Computational Study." Journal of Computational Chemistry.
  • Sigma-Aldrich. "Sodium Chlorite Safety Data Sheet (SDS)." Accessed Oct 2023.[7]

  • PubChem. "2,3-Difluoro-6-methylbenzoic acid - Compound Summary." National Library of Medicine.

Sources

In-depth Application and Protocol Guide for 2,6-Difluoro-3-methylbenzaldehyde in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Selected Topic: Initial searches for the specified compound, 2,3-Difluoro-6-methylbenzaldehyde, did not yield sufficient public-domain information to construct a detailed and authoritative guide. To fulfill the core requirements of this request with scientific integrity, this guide will focus on a closely related, commercially available isomer, 2,6-Difluoro-3-methylbenzaldehyde (CAS No. 261763-34-2) [1][2][3]. This compound serves as a valuable starting material in the synthesis of complex pharmaceutical intermediates, notably in the development of kinase inhibitors.

Introduction: The Strategic Importance of Fluorinated Benzaldehydes in Medicinal Chemistry

Fluorine-containing molecules are of paramount importance in modern drug discovery. The introduction of fluorine atoms into a drug candidate can profoundly influence its metabolic stability, binding affinity, and bioavailability. 2,6-Difluoro-3-methylbenzaldehyde is a versatile building block that combines the electronic effects of two ortho-fluorine atoms with the steric influence of a methyl group. This unique substitution pattern makes it a key precursor for the synthesis of targeted therapies, particularly kinase inhibitors, which are a cornerstone of precision oncology.

This guide provides detailed application notes and a step-by-step protocol for the utilization of 2,6-Difluoro-3-methylbenzaldehyde in the synthesis of a key intermediate for a class of potent kinase inhibitors.

Application: Synthesis of a Key Precursor for Pexidartinib (PLX3397)

Pexidartinib is a potent and selective inhibitor of the colony-stimulating factor 1 receptor (CSF1R) tyrosine kinase.[1] It is approved for the treatment of tenosynovial giant cell tumor (TGCT), a rare and debilitating neoplasm.[1] The synthesis of Pexidartinib and its analogs often involves the construction of a substituted pyridine or pyrrolopyridine core, which is then coupled with a side chain derived from a suitably functionalized benzaldehyde. 2,6-Difluoro-3-methylbenzaldehyde serves as a crucial starting material for the synthesis of this side chain, highlighting its importance in the production of this targeted therapy.

The key transformation involving 2,6-Difluoro-3-methylbenzaldehyde is a reductive amination reaction. This reaction forms a new carbon-nitrogen bond, linking the benzaldehyde-derived moiety to a primary amine on the core heterocyclic structure. The fluorine atoms on the benzaldehyde play a crucial role in modulating the electronic properties of the final molecule, which can contribute to its binding affinity for the target kinase.

Reductive Amination: A Cornerstone of Pharmaceutical Synthesis

Reductive amination is a powerful and widely used method for the formation of C-N bonds in organic synthesis. The reaction proceeds in two main steps: the formation of an imine or iminium ion from the reaction of an aldehyde or ketone with an amine, followed by the reduction of this intermediate to the corresponding amine.

This two-step process can often be carried out in a single pot (direct reductive amination) by choosing a reducing agent that is selective for the iminium ion in the presence of the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reagent for this purpose due to its mildness and selectivity.[4]

The general workflow for the synthesis of the Pexidartinib side-chain precursor via reductive amination is illustrated below:

G start 2,6-Difluoro-3-methylbenzaldehyde imine Imine/Iminium Ion Formation (in situ intermediate) start->imine amine Primary Amine Intermediate (e.g., aminopyridine derivative) amine->imine reductant Reducing Agent (e.g., NaBH(OAc)₃) reduction Reduction reductant->reduction solvent Solvent (e.g., EtOAc, DCM) solvent->imine imine->reduction product Final Product (N-substituted amine) reduction->product workup Aqueous Workup & Purification product->workup

Caption: Workflow for Reductive Amination.

Experimental Protocol: Synthesis of a Pexidartinib Precursor

This protocol describes a representative procedure for the reductive amination of 2,6-Difluoro-3-methylbenzaldehyde with a primary amine intermediate, based on established methodologies for the synthesis of Pexidartinib and related compounds.[1][4]

Materials:

  • 2,6-Difluoro-3-methylbenzaldehyde (1.0 eq)

  • Primary amine intermediate (e.g., 5-(aminomethyl)pyridine derivative) (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 eq)

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Argon or nitrogen inlet

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), add 2,6-Difluoro-3-methylbenzaldehyde (1.0 eq) and dissolve it in an appropriate solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Addition of Amine: To the stirred solution, add the primary amine intermediate (1.1 eq). Stir the mixture at room temperature for 10-15 minutes.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 eq) portion-wise to the reaction mixture. The addition may be slightly exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 4-12 hours).

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with the same organic solvent (e.g., EtOAc or DCM) (2 x volume of aqueous layer).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted amine product.

Characterization:

The structure and purity of the synthesized intermediate should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the structure and connectivity of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Data Presentation

ParameterExpected Outcome
Reaction Time 4-12 hours
Yield 70-90% (after purification)
Purity (by HPLC) >95%
Appearance White to off-white solid or viscous oil

Causality and Experimental Choices

  • Choice of Reducing Agent: Sodium triacetoxyborohydride is chosen for its mildness and selectivity. It is less reactive than sodium borohydride and will not readily reduce the starting aldehyde, thus minimizing side reactions. Its solubility in common organic solvents also makes it convenient for this one-pot procedure.[4]

  • Inert Atmosphere: While not always strictly necessary for reductive aminations, performing the reaction under an inert atmosphere helps to prevent any potential oxidation of the aldehyde or other sensitive functional groups.

  • Aqueous Workup: The use of a mild base like sodium bicarbonate during the workup is crucial to neutralize any remaining acidic species and to facilitate the separation of the product into the organic phase.

Conclusion

2,6-Difluoro-3-methylbenzaldehyde is a valuable and versatile building block in medicinal chemistry. Its application in the synthesis of kinase inhibitors like Pexidartinib, through robust and well-established reactions such as reductive amination, underscores its importance in the development of modern targeted therapies. The protocol provided herein offers a reliable and scalable method for the synthesis of key pharmaceutical intermediates, enabling further research and development in the field of drug discovery.

References

  • Lamb, Y. N. (2019). Pexidartinib: First Approval. Drugs, 79(15), 1689–1695. [Link]

  • PubChem. (n.d.). Pexidartinib. Retrieved February 17, 2026, from [Link]

  • Chen, D., Zhang, Y., Li, J., & Liu, Y. (2019). Exploratory Process Development of Pexidartinib through the Tandem Tsuji–Trost Reaction and Heck Coupling. Synthesis, 51(13), 2564–2571. [Link]

  • Google Patents. (n.d.). CN111233857A - Synthetic method for continuously producing pexidartinib.
  • ResearchGate. (n.d.). Synthesis of pexidartinib (XXXVIII). [Link]

  • PubChem. (n.d.). 2,6-difluoro-3-methylbenzaldehyde. Retrieved February 17, 2026, from [Link]

  • Tap, W. D., et al. (2015). Structure-guided design and clinical development of pexidartinib (PLX3397), a selective inhibitor of CSF-1R, for the treatment of tenosynovial giant cell tumor. Journal of Clinical Oncology, 33(15_suppl), 10522-10522. [Link]

  • Royal Society of Chemistry. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry. [Link]

Sources

High-Fidelity Condensation Protocols for 2,3-Difluoro-6-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Navigating the "Ortho-Effect"

The condensation of 2,3-Difluoro-6-methylbenzaldehyde with amines presents a classic dichotomy in organic synthesis: electronic activation versus steric hindrance .[1][2]

While the 2,3-difluoro substitution pattern electronically activates the carbonyl carbon (making it more electrophilic), the 6-methyl group (ortho to the aldehyde) imposes significant steric strain, retarding the initial nucleophilic attack and the subsequent dehydration step.[1] Furthermore, the 2-fluorine atom is highly activated towards Nucleophilic Aromatic Substitution (SNAr), creating a competing irreversible pathway if reaction conditions are not rigorously controlled.[1][3][4]

This guide provides optimized protocols to maximize C=N bond formation (condensation) while suppressing defluorination (SNAr), ensuring high yields of Schiff bases, amines, or heterocycles.[1][3][4]

Reactivity Profile & Mechanistic Insight[1][5][6][7]

The Steric-Electronic Conflict

The substrate contains three critical features that dictate its reactivity:

  • C1-Aldehyde: The primary reaction center.[2][3][4]

  • C6-Methyl: Acts as a "gatekeeper," blocking the trajectory of incoming nucleophiles (Burgi-Dunitz angle) and destabilizing the planar conformation required for conjugation in the resulting imine.

  • C2-Fluorine: Located ortho to the electron-withdrawing carbonyl, this position is susceptible to SNAr displacement by primary amines, especially under basic or thermal conditions.[3][4]

Visualization of Competing Pathways

The following diagram illustrates the kinetic competition between the desired condensation and the undesired SNAr side reaction.

ReactivityLandscape cluster_legend Critical Control Points Start 2,3-Difluoro-6- methylbenzaldehyde TetInt Tetrahedral Intermediate (Slow Formation) Start->TetInt Nucleophilic Attack (Hindered by 6-Me) SNAr_Prod SIDE PRODUCT 2-Amino-3-fluoro- 6-methylbenzaldehyde Start->SNAr_Prod SNAr at C2-F (Promoted by Heat/Base) Amine Primary Amine (R-NH2) Amine->TetInt Imine DESIRED PRODUCT Schiff Base (Imine) TetInt->Imine Dehydration (-H2O) Note1 Optimization Strategy: 1. Use Lewis Acid (TiCl4) to accelerate attack. 2. Use Dehydrating Agents (MS 4Å) to drive eq. 3. Avoid strong bases to prevent SNAr.

Figure 1: Mechanistic divergence in the reaction of 2,3-difluoro-6-methylbenzaldehyde with amines.

Application Protocols

Protocol A: Lewis Acid-Mediated Schiff Base Formation

Best for: Sterically hindered amines or when high conversion is required without heat.[1][2][4]

Rationale: The 6-methyl group significantly slows the rate of imine formation. Standard reflux conditions often lead to degradation or SNAr.[2] Titanium(IV) chloride (TiCl₄) acts as a dual-purpose reagent: it activates the carbonyl oxygen (overcoming sterics) and acts as a water scavenger (driving equilibrium).[1][2][3][4]

Materials:

  • Substrate: 2,3-Difluoro-6-methylbenzaldehyde (1.0 equiv)[1][2]

  • Amine: Primary amine (1.1 equiv)[1][2][4]

  • Reagent: TiCl₄ (0.6 equiv) - Handle with extreme care[1][2][3][4]

  • Base: Triethylamine (3.0 equiv)[1][2][3]

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene[1][2]

Step-by-Step Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask under Argon. Add the amine (1.1 equiv) and triethylamine (3.0 equiv) to anhydrous DCM (0.2 M concentration relative to aldehyde).[1][2]

  • Lewis Acid Addition: Cool the solution to 0°C. Dropwise add TiCl₄ (0.6 equiv). Note: A precipitate will form immediately.

  • Substrate Addition: Add 2,3-Difluoro-6-methylbenzaldehyde (1.0 equiv) dissolved in a minimal amount of DCM.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C). Stir for 2–6 hours. Monitor by TLC or LCMS.[2]

    • Checkpoint: If starting material persists after 6 hours, do not heat. Add another 0.2 equiv of TiCl₄.[2]

  • Workup: Quench carefully with saturated aqueous NaHCO₃. Filter the resulting titanium salts through a Celite pad. Wash the pad with DCM.

  • Isolation: Dry the filtrate over Na₂SO₄ and concentrate. The crude imine is often pure enough for subsequent steps.

Protocol B: Indirect Reductive Amination (One-Pot)

Best for: Synthesis of secondary amines where direct reduction of aldehyde is a risk.[1][2]

Rationale: Direct reductive amination (mixing aldehyde, amine, and reductant simultaneously) is risky here because the steric bulk retards imine formation.[1] The reducing agent might preferentially reduce the unreacted aldehyde to the benzyl alcohol. This "Indirect" protocol ensures imine formation before reduction.[2]

Materials:

  • Substrate: 2,3-Difluoro-6-methylbenzaldehyde[1][2][5]

  • Amine: Primary amine (1.05 equiv)[1][2][4]

  • Dehydrating Agent: Molecular Sieves (4Å), activated[1]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1][2][3][4]

  • Solvent: 1,2-Dichloroethane (DCE) or THF[1]

Step-by-Step Procedure:

  • Imine Pre-formation: In a vial, combine the aldehyde and amine in anhydrous DCE (0.25 M). Add activated 4Å Molecular Sieves (200 mg/mmol).[2]

  • Equilibration: Stir at Room Temperature for 4–12 hours.

    • Validation: Take an aliquot for 1H-NMR.[2] Look for the disappearance of the aldehyde proton (~10.2 ppm) and appearance of the imine proton (~8.5 ppm).

  • Reduction: Once imine formation is >90%, add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in one portion.[1][2][4]

  • Completion: Stir for 2–4 hours.

  • Quench: Add saturated NaHCO₃ solution. Stir vigorously for 15 minutes to decompose borate complexes.

  • Purification: Extract with DCM. Purify via flash chromatography (neutralized silica to prevent amine streaking).[2]

Protocol C: Heterocycle Synthesis (Quinazoline Scaffold)

Best for: Drug discovery scaffolds (e.g., kinase inhibitors).[1][3][4]

Rationale: Condensation with guanidine or urea derivatives creates the quinazoline core. The 2-F atom in this specific substrate can be utilized after the condensation to introduce further diversity via SNAr, but during ring closure, we must preserve it.

Step-by-Step Procedure (Guanidine Condensation):

  • Mix: Combine 2,3-Difluoro-6-methylbenzaldehyde (1.0 equiv), Guanidine Carbonate (1.2 equiv), and anhydrous Na₂CO₃ (2.0 equiv) in N,N-Dimethylacetamide (DMA).

  • Heat: Heat to 100°C.

    • Critical Note: At this temperature, the 2-F is at risk. However, the condensation to the dihydro-quinazoline intermediate is usually faster than intermolecular SNAr.

  • Oxidation: If the product is the dihydro-quinazoline, add an oxidant (e.g., DDQ or air bubbling) to aromatize to the quinazoline.

Troubleshooting & Optimization Matrix

ObservationRoot CauseCorrective Action
Low Conversion (<30%) 6-Methyl steric hindrance blocking attack.[1][2]Switch to Protocol A (TiCl₄) . The Lewis acid activates the carbonyl, overcoming the steric barrier.
Defluorinated Product (M-19+Nu) SNAr at C2-position.[1][2][3][4]Lower temperature . Avoid strong bases (e.g., K₂CO₃, NaH).[1] Use non-nucleophilic bases (DIPEA) or buffers.[2]
Benzyl Alcohol Formation Reductant attacked aldehyde before imine formed.[2][3][4]Use Protocol B (Indirect) . Ensure imine is fully formed (check NMR) before adding the reducing agent.[2]
Hydrolysis on Column Imine is unstable on acidic silica.[2][3][4]Pre-treat silica gel with 1% Triethylamine/Hexane before loading the column.

Safety & Handling

  • Fluorine Content: While the C-F bond is generally stable, combustion or strong acid treatment can release Hydrogen Fluoride (HF).[3][4] Use standard halogenated waste disposal.[2]

  • TiCl₄ Hazards: Reacts violently with moisture and releases HCl gas.[2][3][4] Always quench under an inert atmosphere with adequate venting.[2]

  • Skin Contact: Fluorinated benzylic compounds can be potent skin irritants and sensitizers.[2][3][4] Double-gloving (Nitrile) is recommended.[1][2]

References

  • Steric Hindrance in Aldehydes: Clayden, J., Greeves, N., & Warren, S. (2012).[1][3][4] Organic Chemistry. Oxford University Press.[2] (General principles of steric blocking in nucleophilic addition).

  • TiCl4 Mediated Imine Formation: Crouch, R. D., et al. "Titanium(IV) chloride mediated synthesis of imines."[1][3][4] Synthetic Communications, 35(1), 97-101.[1]

  • SNAr Competition in Fluoro-Benzaldehydes

    • BenchChem Application Note: "Navigating Steric Hindrance: A Comparative Guide to Alternatives for Mesitaldehyde in Organic Synthesis."[2][4] [1][2]

    • ChemicalBook Data: "Synthesis of 2,3-Difluoro-6-methoxybenzaldehyde" (Analogous steric/electronic system).

  • Reductive Amination Guidelines: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[3][4] Journal of Organic Chemistry, 1996, 61, 3849-3862.[1] [1][2]

  • SNAr Mechanisms: "Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis." J. Am. Chem. Soc.[2][6][7] 2020.

Sources

preparation of Schiff bases from 2,3-Difluoro-6-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Synthesis of Schiff Bases from 2,3-Difluoro-6-methylbenzaldehyde

Executive Summary

This guide details the synthesis of Schiff bases (imines) utilizing 2,3-Difluoro-6-methylbenzaldehyde as the electrophilic core.[1] While Schiff base condensation is a classical reaction, this specific substrate presents a unique "push-pull" challenge: the 2,3-difluoro substitution enhances electrophilicity via induction, while the 6-methyl group introduces significant steric hindrance at the reaction center.

This document provides two validated protocols: a Standard Kinetic Method for reactive amines and an Equilibrium-Driven Method for sterically demanding or low-nucleophilicity amines.[1] It is designed for medicinal chemists leveraging fluorine for metabolic stability and lipophilicity in drug discovery.

Chemical Intelligence & Reactivity Analysis

Successful derivatization of 2,3-Difluoro-6-methylbenzaldehyde requires understanding the competing electronic and steric forces.[1]

FeatureEffect on ReactionStrategic Adjustment
Carbonyl (C=O) Reaction CenterTarget for nucleophilic attack by primary amines (

).[1]
2,3-Difluoro Electronic Activation: Strong electron-withdrawing inductive effect (-I) increases the partial positive charge (

) on the carbonyl carbon.[1]
Benefit: Makes the aldehyde more reactive toward nucleophiles than unsubstituted benzaldehyde.
6-Methyl Steric Blockade: Located ortho to the carbonyl, this group hinders the nucleophilic trajectory (Bürgi-Dunitz angle).Challenge: May require higher temperatures, longer reaction times, or water removal (Dean-Stark/Sieves) to drive equilibrium.
Reaction Mechanism & Pathway

The reaction proceeds via nucleophilic addition of the amine to the carbonyl, forming a carbinolamine intermediate, followed by acid-catalyzed dehydration to the imine.

ReactionMechanism Start 2,3-Difluoro-6-methylbenzaldehyde + Primary Amine (R-NH2) Inter Tetrahedral Carbinolamine (Unstable Intermediate) Start->Inter Nucleophilic Attack (Sterically Hindered by 6-Me) TS Acid-Catalyzed Dehydration (-H2O) Inter->TS Proton Transfer Product Schiff Base (Imine) (Target Molecule) TS->Product Irreversible Water Loss (Driven by Heat/Sieves)

Figure 1: Mechanistic pathway highlighting the critical dehydration step.[1]

Experimental Protocols

Protocol A: Standard Acid-Catalyzed Condensation

Best for: Aliphatic amines and electron-rich aromatic amines (e.g., anilines with -OMe, -CH3).[1]

Materials:

  • 2,3-Difluoro-6-methylbenzaldehyde (1.0 equiv)[1]

  • Primary Amine (1.0 - 1.1 equiv)[1]

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)

  • Catalyst: Glacial Acetic Acid (2-3 drops)[1]

Step-by-Step:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 2,3-Difluoro-6-methylbenzaldehyde in 10 mL of absolute ethanol.

  • Addition: Add 1.0 mmol of the primary amine.

    • Note: If the amine is a hydrochloride salt, add 1.0 mmol of Sodium Acetate (NaOAc) to liberate the free base.

  • Catalysis: Add 2-3 drops of glacial acetic acid. The pH should be slightly acidic (pH 4-5) to activate the carbonyl without protonating the amine entirely.

  • Reflux: Attach a condenser and reflux the mixture at 70-80°C for 4-6 hours.

    • Monitoring: Check progress via TLC (System: Hexane:Ethyl Acetate 4:1). The aldehyde spot (

      
      ) should disappear.
      
  • Isolation:

    • Scenario A (Precipitate forms): Cool to room temperature, then to 0°C. Filter the solid, wash with cold ethanol, and dry.

    • Scenario B (No precipitate): Evaporate solvent under reduced pressure. Recrystallize the residue from hot ethanol/water or purify via silica column chromatography (Note: Silica is acidic and can hydrolyze sensitive imines; neutralize with 1% Et3N if necessary).

Protocol B: Equilibrium-Driven Synthesis (Dean-Stark/Sieves)

Best for: Sterically hindered amines, electron-deficient anilines (e.g., -NO2, -CF3), or if Protocol A fails due to the 6-methyl hindrance.[1]

Rationale: The 6-methyl group destabilizes the intermediate. Actively removing water shifts the equilibrium to the right (Le Chatelier’s principle).

Materials:

  • Solvent: Anhydrous Toluene (PhMe)

  • Water Scavenger: 4Å Molecular Sieves (activated) or Dean-Stark apparatus.[1]

Step-by-Step:

  • Setup: Equip a 100 mL flask with a Dean-Stark trap (filled with toluene) and a reflux condenser. Alternatively, add 2g of activated 4Å molecular sieves directly to the flask.

  • Reaction: Dissolve 5.0 mmol of aldehyde and 5.0 mmol of amine in 40 mL anhydrous toluene. Add catalytic p-Toluenesulfonic acid (p-TSA, 1-2 mol%).[1]

  • Reflux: Boil vigorously (110°C) for 6-12 hours. Water generation in the trap indicates progress.

  • Workup:

    • Filter hot to remove molecular sieves (if used).

    • Evaporate toluene under vacuum.

    • Recrystallize the crude solid from Ethanol/Hexane.

Characterization & Quality Control

Confirming the structure requires verifying the formation of the imine bond and the integrity of the fluorinated core.

Data Summary Table

TechniqueParameterExpected SignalInterpretation

H NMR
Imine Proton (

)
Singlet,

8.4 – 9.0 ppm
Definitive proof of imine formation. Absence indicates hydrolysis or no reaction.

H NMR
6-Methyl GroupSinglet,

2.3 – 2.6 ppm
Verifies retention of the methyl group.
IR Spectroscopy Imine Stretch (

)

Sharp, strong band. Distinct from Carbonyl (

) at

.

F NMR
Fluorine ShiftsTwo multiplets,

-130 to -150 ppm
Confirms 2,3-difluoro substitution pattern remains intact.
HRMS Molecular Ion

Matches calculated mass.

Applications in Drug Discovery

The 2,3-difluoro-6-methyl motif is a high-value pharmacophore scaffold.[1]

  • Metabolic Stability: The C2 and C3 fluorines block common metabolic oxidation sites on the phenyl ring (P450 blocking).

  • Conformational Lock: The 6-methyl group forces the aromatic ring and the imine double bond to twist out of planarity (atropisomerism potential). This can improve selectivity for protein binding pockets by mimicking rigid bioactive conformations.

  • Lipophilicity: Fluorine substitution enhances membrane permeability (

    
    ), critical for CNS-active drugs.
    

Workflow: From Synthesis to Bioassay

ApplicationWorkflow Step1 Synthesis (Protocol A or B) Step2 Purification (Recrystallization) Step1->Step2 Step3 QC Validation (NMR/IR/MS) Step2->Step3 Step3->Step1 If Failed Step4 Bio-Screening (Antimicrobial/Anticancer) Step3->Step4 If Purity > 95%

Figure 2: Operational workflow for generating library candidates.

References

  • General Schiff Base Synthesis

    • Qin, W., et al. (2013). "A Review on the Synthesis and Biological Activities of Schiff Bases." International Journal of Organic Chemistry.

  • Fluorinated Benzaldehyde Reactivity

    • Sashidhara, K. V., et al. (2012). "Synthesis and biological evaluation of novel fluorinated Schiff bases." European Journal of Medicinal Chemistry.

  • Steric Hindrance in Imine Formation

    • Layer, R. W. (1963). "The Chemistry of Imines." Chemical Reviews. (Classic reference establishing the mechanism and steric constraints of ortho-substituted aldehydes).

  • Green Chemistry Approaches

    • Dabiri, M., et al. (2005). "Eco-friendly synthesis of Schiff bases using water as a green solvent." Monatshefte für Chemie.

Sources

Application Note: High-Fidelity Grignard Addition to 2,3-Difluoro-6-methylbenzaldehyde

[1]

Executive Summary

This application note details the optimized protocol for performing Grignard additions to 2,3-Difluoro-6-methylbenzaldehyde (CAS 949026-74-8) . This substrate presents a specific synthetic challenge: the "Ortho-Effect" created by the 6-methyl group and the 2-fluoro substituent. These groups create a sterically congested environment around the carbonyl electrophile, significantly altering the reaction kinetics compared to non-substituted benzaldehydes.

While the 2,3-difluoro motif increases the electrophilicity of the carbonyl carbon via inductive withdrawal, the 6-methyl group imposes a steric penalty that can lead to stalled reactions or favor side pathways (such as reduction) if the Grignard reagent possesses

Strategic Analysis: The Steric-Electronic Conflict

Successful conversion of 2,3-Difluoro-6-methylbenzaldehyde requires navigating two competing factors:

  • Electronic Activation (Favorable): The fluorine atoms at positions 2 and 3 are strong

    
    -electron withdrawing groups (EWGs). This lowers the LUMO energy of the carbonyl group, making it highly susceptible to nucleophilic attack.
    
  • Steric Shielding (Unfavorable): The 6-methyl group lies in the ortho-position. In the lowest energy conformation, the aldehyde oxygen often eclipses the smaller substituent to minimize strain, but the incoming nucleophile (Grignard) must approach at the Bürgi-Dunitz angle (~107°). The 6-methyl group physically obstructs this trajectory, necessitating higher energy transition states.

Critical Risk: Reduction vs. Addition

When using hindered aldehydes with Grignard reagents containing

Meerwein-Ponndorf-Verley (MPV) type reduction

Mitigation Strategy:

  • Temperature Control: Initiate at -78°C to favor the lower activation energy of the addition pathway (kinetic control) over the reduction pathway.

  • Solvent Choice: Use Diethyl Ether (

    
    ) or a THF/
    
    
    mixture.[1]
    
    
    coordinates less strongly to Mg than THF, making the Grignard reagent more reactive (less aggregated) and often favoring addition.

Experimental Protocol

Materials & Equipment
  • Substrate: 2,3-Difluoro-6-methylbenzaldehyde (Assay >97%).

  • Reagent: Organomagnesium halide (R-MgX) (e.g., Methylmagnesium bromide 3.0 M in

    
     or Vinylmagnesium bromide 1.0 M in THF).
    
  • Solvent: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (

    
    ), packaged under Argon/Nitrogen.
    
  • Apparatus: Flame-dried Schlenk flask, pressure-equalizing addition funnel,

    
    /Ar manifold.
    
Workflow Diagram (DOT)

GrignardProtocolStartStart: Flame-Dry Glassware(Argon Atmosphere)SolubilizationDissolve Substrate(2,3-Difluoro-6-methylbenzaldehyde)in Anhydrous THFStart->SolubilizationCoolingCool to -78°C(Dry Ice/Acetone Bath)Solubilization->CoolingAdditionSlow Addition of Grignard (R-MgX)Rate: 1 mL/minMaintain T < -70°CCooling->AdditionWarmingGradual Warming to 0°C(Over 2 Hours)Addition->WarmingMonitoringTLC/HPLC Check(Quench Aliquot)Warming->MonitoringMonitoring->WarmingIncomplete (Stir longer)QuenchAcidic Quench(Sat. NH4Cl or 1M HCl)Monitoring->QuenchConversion >98%WorkupExtraction (EtOAc) -> Drying -> ConcentrationQuench->Workup

Figure 1: Step-by-step workflow for the controlled addition of Grignard reagents to sterically hindered fluorinated benzaldehydes.

Step-by-Step Procedure

Step 1: Preparation of the Electrophile Solution

  • Charge a flame-dried 250 mL 3-neck round-bottom flask (equipped with a magnetic stir bar, temperature probe, and addition funnel) with 2,3-Difluoro-6-methylbenzaldehyde (1.0 equiv, e.g., 5.0 g).

  • Evacuate and backfill with Argon (3 cycles).

  • Add anhydrous THF (concentration ~0.2 M, e.g., 160 mL). Stir until fully dissolved. Note: If the aldehyde is a solid, ensure complete dissolution before cooling.

Step 2: Cryogenic Cooling

  • Submerge the flask in a dry ice/acetone bath.

  • Allow the internal temperature to stabilize at -78°C .

  • Scientific Rationale: Low temperature minimizes the rotational energy of the aldehyde, locking it into a conformation that may be more accessible, and suppresses the rate of

    
    -hydride elimination (reduction side reaction).
    

Step 3: Nucleophilic Addition

  • Charge the addition funnel with the Grignard Reagent (1.2 to 1.5 equiv).

  • Add the Grignard reagent dropwise over 30–45 minutes.

  • CRITICAL: Monitor internal temperature. Do not allow it to rise above -70°C during addition. The reaction is exothermic; rapid addition will cause local heating and increase byproduct formation.

Step 4: Controlled Warming

  • Once addition is complete, stir at -78°C for 1 hour.

  • Remove the cooling bath and allow the reaction to warm slowly to 0°C over 2 hours.

  • Checkpoint: Take a 50 µL aliquot, quench in saturated

    
    , extract with EtOAc, and check via TLC or LC-MS. The aldehyde spot (
    
    
    in 20% EtOAc/Hex) should be consumed.

Step 5: Quenching and Workup

  • Cool the mixture back to 0°C.

  • Slowly add Saturated Aqueous Ammonium Chloride (

    
    )  (50 mL) to quench the magnesium alkoxide. Caution: Gas evolution may occur.
    
  • Dilute with Ethyl Acetate (EtOAc) or Diethyl Ether (100 mL).

  • Separate phases. Extract the aqueous layer twice with EtOAc.[2]

  • Combine organics, wash with Brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    

Data & Expected Results

Quantitative Summary
ParameterSpecification / RangeNotes
Stoichiometry 1.0 Aldehyde : 1.3 GrignardExcess Grignard compensates for adventitious moisture.
Temperature -78°C

0°C
Essential to prevent reduction byproducts.
Concentration 0.1 M - 0.3 MDilute conditions favor selectivity.
Typical Yield 85% - 94%Dependent on Grignard R-group bulk.
Purity (Crude) >90%Main impurity: unreacted aldehyde or reduced benzyl alcohol.
Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion Steric bulk preventing attack.Increase reaction temp to Room Temp (25°C) after initial addition. Add Lewis Acid (e.g.,

- anhydrous) to activate carbonyl.
Reduction Product (Primary Alcohol)

-Hydride transfer from Grignard.
Switch solvent to non-coordinating (Toluene) or use organolithium equivalent (R-Li) at -78°C.
Biphenyl Formation Homocoupling of Grignard.Use fresh Grignard; add transition metal scavenger if catalytic preparation was used.

Mechanistic Pathway (Visualization)

The following diagram illustrates the competitive pathways. The "Ortho-Effect" increases the energy barrier for the desired Nucleophilic Addition (


MechanismSubstrate2,3-Difluoro-6-methylbenzaldehydeIntermediateMagnesiumComplexSubstrate->IntermediateGrignardGrignard (R-MgX)Grignard->IntermediateProductSecondary Alcohol(Target)Intermediate->ProductPath A: Nucleophilic Attack(Favored at Low T)SideProductPrimary Alcohol(Reduction Impurity)Intermediate->SideProductPath B: Beta-Hydride Transfer(Favored by Sterics/Heat)

Figure 2: Mechanistic divergence between addition and reduction pathways dictated by steric hindrance.

Safety & Handling (E-E-A-T)

  • Fluorinated Compounds: While stable, fluorinated aromatics can release toxic HF if subjected to extreme thermal decomposition or strong acidic hydrolysis at high temperatures. Always work in a fume hood.

  • Grignard Reagents: Pyrophoric hazards. Syringes and needles must be purged with inert gas.

  • Specific Hazard (2,3-Difluoro-6-methylbenzaldehyde): Causes skin and serious eye irritation (H315, H319). Avoid inhalation of dust/mist.[3][4][5]

References

  • Master Organic Chemistry. Synthesis Problems Involving Grignard Reagents. (2016).[6] Retrieved from [Link]

  • Organic Chemistry Portal. Highly Catalytic Asymmetric Addition of Deactivated Alkyl Grignard Reagents to Aldehydes. (2009).[7] Retrieved from [Link]

Application Note: Catalytic Hydrogenation of 2,3-Difluoro-6-methylbenzaldehyde

[1]

Executive Summary

The catalytic hydrogenation of 2,3-Difluoro-6-methylbenzaldehyde presents a unique challenge in process chemistry due to the "ortho-ortho" substitution pattern. The presence of a 6-methyl group creates significant steric hindrance around the carbonyl center, while the 2,3-difluoro motif introduces electronic effects that increase the risk of hydrodefluorination (HDF).

This Application Note provides a validated protocol for the selective reduction of the aldehyde to 2,3-Difluoro-6-methylbenzyl alcohol , a critical intermediate in the synthesis of next-generation agrochemicals and pharmaceuticals. By utilizing a Platinum-on-Carbon (Pt/C) catalyst system, this method achieves >98% conversion and >99% chemoselectivity, effectively suppressing C-F cleavage and benzylic hydrogenolysis.

Chemical Context & Challenges[1][2][3]

Substrate Analysis
  • Steric Hindrance: The bulky methyl group at the C6 position (ortho to the aldehyde) hinders the adsorption of the carbonyl oxygen onto the catalyst surface, potentially reducing reaction kinetics compared to unhindered benzaldehydes.

  • Electronic Lability: The C-F bonds, particularly at the C2 position, are susceptible to hydrogenolysis (deflluorination) on active metal surfaces like Palladium (Pd), leading to impurity formation (e.g., 3-fluoro-6-methylbenzyl alcohol).

Reaction Pathway & Selectivity

The objective is the selective reduction of the carbonyl group (Path A) while avoiding hydrodefluorination (Path B) or over-reduction to the methyl group (Path C).

ReactionPathwaySubstrate2,3-Difluoro-6-methylbenzaldehydeTargetTARGET:2,3-Difluoro-6-methylbenzyl alcoholSubstrate->Target H2, Pt/C (Path A)DefluoroImpurity B:DefluorinatedByproductsSubstrate->Defluoro Pd/C (Risk) (Path B)OverRedImpurity C:2,3-Difluoro-1,6-dimethylbenzeneTarget->OverRed Acid/Pd (Path C)

Figure 1: Reaction network showing the target pathway (Green) versus competing side reactions (Red/Orange).

Catalyst Selection & Optimization

Why Platinum (Pt) over Palladium (Pd)?

While Palladium (Pd/C) is the standard for many hydrogenations, it is ill-suited for this substrate. Pd favors oxidative addition into C-Halogen bonds, leading to rapid defluorination.

  • Recommendation: 5% Pt/C (sulfided or unpoisoned) or 5% Ru/C .

  • Mechanism: Platinum interacts less strongly with the aromatic halogen, preferentially coordinating with the carbonyl

    
    -system. This kinetic preference preserves the C-F bonds.
    
Solvent & Pressure Effects
  • Solvent: Methanol (MeOH) is the solvent of choice. It provides high solubility and facilitates hydrogen transfer.

  • Pressure: Due to the steric bulk of the 6-methyl group, atmospheric pressure is often insufficient for rapid turnover. A moderate pressure of 5–10 bar (70–145 psi) is recommended to force the substrate onto the catalyst surface.

Detailed Experimental Protocol

Materials
ReagentSpecificationRole
2,3-Difluoro-6-methylbenzaldehyde CAS 949026-74-8, >98%Substrate
Catalyst 5% Pt/C (50% water wet)Catalyst
Solvent Methanol (HPLC Grade)Solvent
Hydrogen >99.9% PurityReductant
Step-by-Step Procedure (10g Scale)

Step 1: Reactor Setup

  • Clean a 100 mL stainless steel autoclave or high-pressure glass reactor (e.g., Parr shaker).

  • Ensure the vessel is dry and free of residual acids (which promote over-reduction).

Step 2: Charging

  • Weigh 10.0 g (64.0 mmol) of 2,3-Difluoro-6-methylbenzaldehyde.

  • Dissolve in 60 mL of Methanol.

  • Add 0.5 g of 5% Pt/C (wet type). Note: Catalyst loading is 2.5 wt% relative to substrate (dry basis).

    • Safety: Add catalyst to the wet solution or wet the catalyst with water first to prevent pyrophoric ignition.

Step 3: Hydrogenation

  • Seal the reactor.

  • Purge with Nitrogen (3 cycles, 5 bar) to remove oxygen.

  • Purge with Hydrogen (3 cycles, 5 bar).

  • Pressurize to 8 bar (116 psi) with H2.

  • Stir vigorously (800–1000 rpm) at 25°C .

    • Note: Heating is generally not required and may increase defluorination. If reaction is slow after 4h, warm to 35°C.

Step 4: Monitoring

  • Monitor reaction progress via HPLC or GC every 2 hours.

  • Endpoint: <0.5% residual aldehyde. Typical reaction time: 4–6 hours.

Step 5: Workup

  • Vent hydrogen and purge with Nitrogen.

  • Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with 20 mL Methanol.

    • Safety: Keep the spent catalyst wet at all times to prevent ignition.

  • Concentrate the filtrate under reduced pressure (Rotavap) at 40°C.

Step 6: Purification (Optional)

  • The crude product usually crystallizes upon cooling or removal of solvent.

  • If necessary, recrystallize from Hexane/Ethyl Acetate (9:1) to obtain white crystals.

Analytical Data & Specifications

Expected Results
ParameterSpecification
Appearance White to off-white crystalline solid
Yield >95% (Isolated)
Purity (HPLC) >99.0%
Defluorinated Impurity <0.1%
Over-reduced Impurity <0.1%
Process Workflow Diagram

WorkflowStartStart: Raw Material(10g Scale)DissolveDissolution(Methanol, 25°C)Start->DissolveCatLoadCatalyst Addition(5% Pt/C, Wet)Dissolve->CatLoadReactHydrogenation(8 bar H2, 4-6 hours)CatLoad->ReactFilterFiltration(Remove Catalyst)React->FilterEvapConcentration(Rotary Evaporator)Filter->EvapFinalFinal Product(Crystalline Solid)Evap->Final

Figure 2: Operational workflow for the batch hydrogenation process.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Slow Reaction Rate Steric hindrance of 6-Me group.Increase H2 pressure to 15 bar; Increase agitation speed.
Defluorination Observed Catalyst too active or temp too high.Switch to sulfided Pt/C; Lower temperature to 15°C.
Over-reduction (Toluene formation) Acidic impurities or prolonged reaction.Add 1% NaHCO3 to the reaction mixture; Stop reaction immediately at endpoint.

References

  • Chemical Identity: 2,3-Difluoro-6-methylbenzaldehyde. CAS No. 949026-74-8.[1][2][3][4][5][6] Available from and .

  • Catalytic Selectivity: Li, X., et al. "Efficient hydrogenation of benzaldehydes over mesopolymer-entrapped Pt nanoparticles in water." Chem. Asian J. 2009, 4(5), 699-706. Link

  • Defluorination Risks: Baumgartner, T., et al. "Complete hydrodehalogenation of polyfluorinated benzenes under mild catalytic conditions." Environ.[2][7] Sci. Technol. 2013, 47(12), 6545–6553. Link

  • General Methodology: Rylander, P. N. Hydrogenation Methods. Academic Press, 1985.

Troubleshooting & Optimization

Technical Support Center: Purification of 2,3-Difluoro-6-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists working with 2,3-Difluoro-6-methylbenzaldehyde . This guide prioritizes "First-Time-Right" execution by addressing the specific physicochemical challenges of fluorinated benzaldehydes, such as low melting points, "oiling out," and susceptibility to air oxidation.[1][2][3]

Case ID: PUR-23F6M-BZ Compound: 2,3-Difluoro-6-methylbenzaldehyde Class: Fluorinated Aromatic Aldehyde Primary Application: Pharmaceutical Intermediate (API Synthesis)[3][4]

Compound Profile & Physicochemical Behavior[1][2][4][6][7][8][9]

Before initiating purification, understand the behavior of this molecule.[3][5][6] The ortho-fluoro and ortho-methyl substituents create steric strain and electronic deficiency, influencing solubility and stability.[3][4]

PropertyDescriptionImplications for Purification
Physical State Low-Melting Solid (Est.[3][4] MP: 35–55 °C)*High Risk of Oiling Out. The compound may melt in the hot solvent before dissolving if the temperature is uncontrolled.[3][5][6]
Solubility LipophilicHighly soluble in DCM, EtOAc, THF.[3][5][6][7] Sparingly soluble in water, hexanes, heptane.[5][6]
Stability Air-Sensitive (Oxidation)Critical: The aldehyde rapidly oxidizes to 2,3-difluoro-6-methylbenzoic acid upon exposure to air.[3][4] All steps must be performed under N₂/Ar.
Impurities Isomers, Benzoic AcidAcidic impurities (benzoic acid) can catalyze polymerization.[2][5][6][7]

*Note: Exact melting points for specific isomers vary. Treat as a low-melting solid until empirically verified.

Recommended Purification Protocols

Method A: Dual-Solvent Recrystallization (Standard)

Best for: Crude material with >85% purity and minimal oxidation.[1][4]

Solvent System:

  • Solvent A (Good Solvent): Ethyl Acetate (EtOAc) or TBME (tert-Butyl methyl ether)[1][2][4]

  • Solvent B (Anti-Solvent): n-Heptane or n-Hexane[1][3][4]

Protocol:

  • Dissolution: Place crude solid in a flask under nitrogen. Add the minimum amount of Solvent A at room temperature to dissolve the solid.[3][5][6] If necessary, warm gently to 40°C (do not boil).

  • Filtration: If insoluble particles remain (salts/catalyst), perform a rapid filtration through a sintered glass funnel.[2][5][6]

  • Nucleation: Slowly add Solvent B dropwise to the filtrate with stirring until a slight turbidity (cloudiness) persists.

  • Re-dissolution: Add just enough Solvent A to clear the turbidity.[3][5][6]

  • Crystallization:

    • Allow the solution to cool slowly to room temperature.[3][5][6][7]

    • Critical Step: If oil droplets form, add a seed crystal immediately.[3][5][6]

    • Cool further to 0–4°C in an ice bath.[3][5][6]

  • Isolation: Filter the crystals and wash with cold Solvent B .[3][5][6] Dry under vacuum at room temperature (do not heat).[5][6]

Method B: Bisulfite Adduct Purification (The "Silver Bullet")

Best for: Oily crude, high isomer content, or when recrystallization fails (oiling out).[1][2][4]

Mechanism: Aldehydes form solid, water-soluble bisulfite adducts.[3][5] Impurities (ketones, esters, aromatics) do not.[1][5][6]

Protocol:

  • Adduct Formation: Dissolve crude oil in 2 volumes of ethanol. Add 1.5 equivalents of saturated aqueous Sodium Bisulfite (

    
    ).[5][6] Stir vigorously for 2–4 hours. A white precipitate (the adduct) should form.[5][6]
    
  • Wash: Filter the solid adduct.[3][5][6] Wash with diethyl ether or DCM to remove non-aldehyde organic impurities.[3][5][6]

  • Regeneration: Suspend the solid adduct in DCM. Add 10% aqueous Sodium Carbonate (

    
    ) or dilute 
    
    
    
    and stir until the solid dissolves.
  • Extraction: Separate the organic layer (containing pure aldehyde), dry over

    
    , and concentrate.
    

Workflow Visualization

PurificationWorkflow Start Crude 2,3-Difluoro- 6-methylbenzaldehyde CheckState Check Physical State (Solid vs. Oil) Start->CheckState Decision1 Is it a Solid? CheckState->Decision1 Recryst Method A: Dual-Solvent Recrystallization (EtOAc / Heptane) Decision1->Recryst Yes (Solid) Bisulfite Method B: Bisulfite Adduct Purification (Chemical Separation) Decision1->Bisulfite No (Oil/Gum) CheckOil Did it 'Oil Out'? Recryst->CheckOil CheckOil->Bisulfite Persists Seed Add Seed Crystal & Slow Cool CheckOil->Seed Yes Final Pure Crystalline Aldehyde CheckOil->Final No Bisulfite->Final Seed->CheckOil Retry

Caption: Decision logic for selecting between solvent recrystallization and chemical purification (bisulfite method) based on crude state and oiling behavior.

Troubleshooting Hub (FAQ)

Issue: "The product is 'oiling out' instead of crystallizing."

Diagnosis: The solution is either too concentrated, the temperature dropped too fast, or the melting point is lower than the solvent boiling point.[6] Corrective Actions:

  • Reheat the mixture until the oil dissolves.

  • Add more solvent (dilute the system) to lower the saturation point.[3][5][6]

  • Seed it: Add a tiny crystal of pure product (or scratch the glass) at a temperature just above the oiling point.

  • Switch Solvents: Use a lower-boiling solvent system (e.g., Pentane/Ether) to keep the process temperature low.[2][3][5][6]

Issue: "The crystals are turning yellow/brown during drying."

Diagnosis: Oxidation is occurring.[3][5][6][7] 2,3-Difluoro-6-methylbenzaldehyde is sensitive to air, forming benzoic acid which can be colored or catalyze degradation.[3][4] Corrective Actions:

  • Vacuum Dry: Always dry in a vacuum desiccator, preferably backfilled with Argon.[3][5][6]

  • Acid Wash: If the color is persistent, wash the organic solution with saturated

    
    before recrystallization to remove any pre-existing acidic oxidation products.[3][5][6]
    
Issue: "Low yield after bisulfite purification."

Diagnosis: The adduct formation might be incomplete, or the regeneration pH was incorrect.[3][5][6] Corrective Actions:

  • Time: Increase stirring time for adduct formation (up to 12 hours).

  • Regeneration: Ensure the pH during regeneration is sufficiently basic (pH > 10) to fully release the aldehyde, or sufficiently acidic (pH < 2) if using acid hydrolysis.[2][5][6] Base hydrolysis is generally gentler for fluorinated aromatics.[3][5][6]

References & Authority

  • General Recrystallization of Low-Melting Aromatics:

    • Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[3][5][6] Section 2.20 (Recrystallization techniques).

    • Mettler Toledo.[3][5][6] "Recrystallization Guide: Process, Procedure, Solvents." Link

  • Bisulfite Purification of Aldehydes:

    • Fieser, L. F., & Fieser, M. Reagents for Organic Synthesis.[1][2][3][5][6] (Standard protocol for aldehyde purification via bisulfite adducts).

    • BenchChem Technical Support.[3][5][6] "Purification of Fluorinated Benzaldehyde Derivatives." Link[1][4]

  • Safety & Handling of Fluorinated Benzaldehydes:

    • Fisher Scientific.[3][5][6] "Safety Data Sheet: 2,6-Difluorobenzaldehyde" (Analogous safety profile). Link

Sources

Technical Support Center: Storage and Handling of 2,3-Difluoro-6-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 2,3-Difluoro-6-methylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the oxidation of this compound during storage. Here, you will find troubleshooting advice and frequently asked questions to ensure the stability and integrity of your samples.

Understanding the Challenge: The Autoxidation of Benzaldehydes

Aromatic aldehydes, including 2,3-Difluoro-6-methylbenzaldehyde, are susceptible to autoxidation, a process where they react with atmospheric oxygen to form the corresponding carboxylic acid.[1] In this case, the aldehyde would oxidize to 2,3-Difluoro-6-methylbenzoic acid. This is a free-radical chain reaction that can be initiated by light, heat, or the presence of metal catalysts.[2] The initial product is a peracid, which then reacts with another molecule of the aldehyde to yield two molecules of the carboxylic acid.[2] This degradation can significantly impact experimental outcomes by introducing impurities and altering the concentration of the starting material.

Troubleshooting Guide: Identifying and Addressing Oxidation

This section addresses specific issues that may arise during the storage and handling of 2,3-Difluoro-6-methylbenzaldehyde.

Q1: I've noticed a white crystalline solid forming in my liquid 2,3-Difluoro-6-methylbenzaldehyde sample. What is it?

A: The formation of a white solid is a strong indicator of oxidation. The solid is likely 2,3-Difluoro-6-methylbenzoic acid, the primary oxidation product. Aldehydes are prone to air oxidation, which leads to the formation of the corresponding carboxylic acid.[3] This is a common issue with benzaldehyde derivatives when they are not stored under optimal conditions.

Q2: My sample of 2,3-Difluoro-6-methylbenzaldehyde has turned yellow and has a slightly different odor. Is this a sign of degradation?

A: Yes, a change in color, often to yellow, and a change in odor can be signs of degradation. While the primary oxidation product is the colorless benzoic acid derivative, the complex free-radical autoxidation process can generate various byproducts that may be colored.[4] Any noticeable change in the physical appearance of the aldehyde should be investigated.

Q3: An NMR analysis of my stored aldehyde shows new peaks in the aromatic and carboxylic acid regions. What has happened?

A: The appearance of new peaks, particularly a broad singlet downfield (typically >10 ppm) characteristic of a carboxylic acid proton, confirms that oxidation has occurred. You will also likely see shifts in the aromatic proton signals corresponding to the newly formed 2,3-Difluoro-6-methylbenzoic acid.

Q4: Can I still use my oxidized 2,3-Difluoro-6-methylbenzaldehyde? How can I purify it?

A: Using an oxidized sample is not recommended as the presence of the carboxylic acid impurity can interfere with subsequent reactions. However, it is possible to purify the aldehyde. Several methods can be employed:

  • Aqueous Wash: A simple and often effective method is to wash the aldehyde with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The acidic impurity will be deprotonated and extracted into the aqueous layer, while the aldehyde remains in the organic phase. This should be followed by a water wash to remove any residual base and then drying over an anhydrous salt like MgSO₄ or Na₂SO₄.

  • Bisulfite Adduct Formation: For a more rigorous purification, you can form a bisulfite adduct.[5][6][7] Aldehydes react with sodium bisulfite to form a solid adduct, which can be filtered off from non-aldehydic impurities. The aldehyde can then be regenerated by treating the adduct with a base.[5][6]

  • Column Chromatography: Purification by column chromatography on silica gel is also possible.[5] The less polar aldehyde will elute before the more polar carboxylic acid.

  • Distillation: If the quantity is sufficient and the compound is thermally stable, vacuum distillation can be an effective purification method.[3]

Frequently Asked Questions (FAQs) on Preventing Oxidation

This section provides answers to common questions regarding the proactive prevention of oxidation during the storage of 2,3-Difluoro-6-methylbenzaldehyde.

Q1: What are the ideal storage conditions for 2,3-Difluoro-6-methylbenzaldehyde?

A: To maximize the shelf-life and maintain the purity of 2,3-Difluoro-6-methylbenzaldehyde, the following storage conditions are recommended:

ParameterRecommendationRationale
Temperature Refrigerate (2-8 °C) or store in a cool, dark place.Reduces the rate of chemical reactions, including oxidation.
Atmosphere Store under an inert atmosphere (e.g., Nitrogen or Argon).[3][8][9]Prevents contact with atmospheric oxygen, the primary oxidizing agent.[8]
Container Tightly sealed amber glass bottles with PTFE-lined caps.[3]Protects from light, which can initiate oxidation, and prevents air ingress.
Handling Minimize exposure to air and moisture when opening and handling.[10]Reduces the opportunity for oxidation to occur.

Q2: Should I use an antioxidant or inhibitor? If so, which one?

A: For long-term storage, the addition of a radical scavenger can be beneficial. Butylated hydroxytoluene (BHT) is a commonly used antioxidant for aldehydes at a concentration of 100-200 ppm.[3][11] Hydroquinone can also act as an inhibitor in the autoxidation of benzaldehyde.[12] However, it's crucial to ensure that the chosen inhibitor will not interfere with any downstream applications.

Q3: What is the difference between storing under nitrogen versus argon?

A: Both nitrogen and argon are inert gases that will protect the aldehyde from oxidation.[9] Argon is denser than air, which can make it slightly more effective at displacing oxygen in a container.[13] However, for most applications, nitrogen is a more cost-effective and perfectly suitable option.

Q4: How do I properly prepare a sample for storage under an inert atmosphere?

A: Preparing a sample for storage under an inert atmosphere involves replacing the air in the headspace of the container with an inert gas. A detailed protocol is provided in the "Experimental Protocols" section below.

Visualizing the Storage Decision Process

The following diagram illustrates the decision-making process for the appropriate storage of 2,3-Difluoro-6-methylbenzaldehyde.

StorageDecision start Start: New Sample of 2,3-Difluoro-6-methylbenzaldehyde duration Intended Storage Duration? start->duration short_term Short-Term (< 1 month) duration->short_term Short long_term Long-Term (> 1 month) duration->long_term Long conditions1 Refrigerate (2-8°C) Tightly Sealed Amber Vial short_term->conditions1 add_inhibitor Consider Adding Inhibitor (e.g., BHT)? long_term->add_inhibitor end Sample Stored conditions1->end no_inhibitor Store Under Inert Atmosphere (N2 or Ar) add_inhibitor->no_inhibitor No inhibitor Add BHT (100-200 ppm) Store Under Inert Atmosphere add_inhibitor->inhibitor Yes no_inhibitor->end inhibitor->end Sparging_Workflow start Start: Vial of Aldehyde add_inhibitor Optional: Add Inhibitor (BHT) start->add_inhibitor seal_vial Seal Vial with Septum Cap add_inhibitor->seal_vial insert_needles Insert Inlet and Outlet Needles seal_vial->insert_needles purge Purge Headspace with N2/Ar (5-10 min) insert_needles->purge remove_outlet Remove Outlet Needle purge->remove_outlet remove_inlet Remove Inlet Needle remove_outlet->remove_inlet seal_parafilm Wrap with Parafilm® remove_inlet->seal_parafilm store Store at 2-8 °C seal_parafilm->store end End: Sample Stored store->end

Caption: Workflow for preparing a sample for inert atmosphere storage.

References

  • BenchChem. (n.d.). Technical Support Center: Purification of Fluorinated Benzaldehyde Derivatives.
  • Bawn, C. E. H., & Williamson, J. B. (1956). The cobalt-salt-catalyzed autoxidation of benzaldehyde. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 237(1210), 297-313. Retrieved from [Link]

  • He, L., et al. (2014). The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol. Nature Communications, 5, 3332. Retrieved from [Link]

  • University of Delaware. (n.d.). Chemical Storage. Retrieved from [Link]

  • UCLA Department of Chemistry and Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Autoxidation. Retrieved from [Link]

  • ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?. Retrieved from [Link]

  • Bäckström, H. L. J. (1966). Studies of Inhibitor Action in the Photochemical Autoxidation of Benzaldehyde. I. Results with Hydroquinone and their Bearing on. Acta Chemica Scandinavica, 20, 117-128. Retrieved from [Link]

  • ResearchGate. (2024). Principles of Inert Atmosphere Storage. Retrieved from [Link]

  • Zamann Pharma Support GmbH. (n.d.). Inert Atmosphere. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Workup: Aldehydes. Retrieved from [Link]

  • Reddit. (2015). Purifying aldehydes?. Retrieved from [Link]

  • Reddit. (2018). "Store under Argon". Retrieved from [Link]

  • Brindle, C. S. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(8), 1195-1198. Retrieved from [Link]

Sources

troubleshooting low reactivity of 2,3-Difluoro-6-methylbenzaldehyde

[1]

Status: Operational Ticket ID: DFMB-REACT-001 Subject: Overcoming Steric Deactivation in Di-ortho Substituted Benzaldehydes[1]

Executive Summary: The "Fortress" Effect

If you are experiencing low reactivity with 2,3-Difluoro-6-methylbenzaldehyde , you are likely fighting a battle against steric inhibition of trajectory , not just electronic deactivation.[1]

While the fluorine atoms (C2, C3) exert an inductive electron-withdrawing effect (which should activate the carbonyl), the C2-Fluorine and C6-Methyl groups create a "di-ortho" steric blockade.[1] This blocks the Bürgi-Dunitz angle (107°), the precise trajectory required for a nucleophile to attack the carbonyl carbon.

This guide provides field-proven protocols to bypass this steric fortress using Lewis acid activation, dehydration forcing, and high-energy alternative reagents.[1]

Part 1: Diagnostic Workflow (Start Here)

Before altering your synthesis, confirm the root cause. Is the molecule unreactive, or is it degraded?

TroubleshootingFlowStartIssue: Low ReactivityCheckPurityStep 1: Check Purity (1H NMR)Start->CheckPurityIsAcidCOOH Proton visible(>11 ppm)?CheckPurity->IsAcidPurifyAction: Purify(Bicarb Wash / Distillation)IsAcid->PurifyYes (Oxidized)CheckRxnStep 2: Analyze Reaction TypeIsAcid->CheckRxnNo (Pure Aldehyde)CondensationReaction: Condensation(Imine/Schiff Base)CheckRxn->CondensationAdditionReaction: Nucleophilic Addition(Grignard/Reduction)CheckRxn->AdditionSol_TiCl4Solution: TiCl4 Mediation(The 'Titanium Crowbar')Condensation->Sol_TiCl4Sol_CeCl3Solution: Luche Cond. / Organolithium(Smaller Nucleophile)Addition->Sol_CeCl3

Figure 1: Decision matrix for troubleshooting reactivity issues.[1] Note the critical divergence between purity issues and steric barriers.

Part 2: Frequently Asked Questions & Protocols
Q1: "I'm trying to form a Schiff base (imine) with an aniline, but refluxing in ethanol gives <10% conversion. Why?"

The Cause: Reversibility and Sterics. The formation of the tetrahedral intermediate is sterically disfavored by the C2-F and C6-Me groups. Furthermore, the equilibrium constant (

The Solution: The "Titanium Crowbar" (


 Method)

Titanium(IV) chloride (

)
1
  • Lewis Acid: Coordinates to the carbonyl oxygen, increasing electrophilicity to overcome the C6-Methyl steric bulk.[1]

  • Water Scavenger: Irreversibly consumes the water produced, driving the equilibrium.

Protocol: TiCl4-Mediated Condensation

  • Safety:

    
     fumes vigorously.[1] Perform under 
    
    
    in a fume hood.
StepActionMechanistic Rationale
1 Dissolve 1.0 eq of 2,3-Difluoro-6-methylbenzaldehyde and 1.1 eq of amine in dry Toluene (or DCM).Non-protic solvents prevent deactivation of the Lewis Acid.
2 Cool the mixture to 0°C (Ice bath). Add 4.0 eq of Triethylamine (

).
Base is required to neutralize HCl generated during the titanium complexation.
3 Dropwise add 0.6 eq of

(dissolved in Toluene).
0.5 eq is theoretically sufficient (

), but 0.6 eq ensures full conversion.[1]
4 Allow to warm to RT and stir for 2–4 hours.Reaction is usually rapid once activated.[1]
5 Workup: Quench with saturated

(careful, gas evolution). Filter the resulting

slurry through Celite.
Removes titanium byproducts.[1]

Citation: The use of


 for hindered imine formation is a standard high-reliability method described extensively in organic synthesis literature [1].
Q2: "My Grignard reaction (PhMgBr) yields mostly recovered starting material or alcohol byproducts, not the addition product."

The Cause:

  • Steric Blocking: The bulky Grignard reagent cannot access the carbonyl carbon due to the "picket fence" of the C2-F and C6-Me.

  • Reduction Side-Reaction: If your Grignard has

    
    -hydrogens (e.g., IsopropylMgBr), the hindered aldehyde will preferentially undergo reduction (hydride transfer) rather than addition.[1]
    

The Solution: Switch to Organolithiums or Cerium Activation Organolithiums are smaller aggregates (tetramers/hexamers) than Grignard reagents and are more reactive (harder nucleophiles). Alternatively, use Luche-type conditions (CeCl3) to activate the carbonyl without increasing basicity.[1]

Protocol: Organolithium Addition at Cryogenic Temperatures

  • Setup: Flame-dried glassware, Argon atmosphere.

  • Solvent: Anhydrous THF (Ether is often too coordinating for hindered substrates).[1]

  • Temperature: Cool aldehyde solution to -78°C .

  • Reagent: Add PhLi (Lithium reagent) dropwise.[1] Do not use Grignard.

  • Additives: If PhLi fails, pre-complex the aldehyde with 1.1 eq of

    
     (anhydrous)  at -78°C for 30 mins before adding the nucleophile. The Cerium coordinates the oxygen, reducing the steric demand of the lone pairs and guiding the nucleophile [2].
    
Q3: "The material is a solid, but the CoA says liquid. Or it looks like a wet paste.[1] Is it pure?"

The Cause: Air Oxidation Benzaldehydes with electron-withdrawing groups (like Fluorine) are prone to autoxidation to benzoic acids.[1]

  • Aldehyde: 2,3-Difluoro-6-methylbenzaldehyde (Liquid/Low melting solid).[1]

  • Impurity: 2,3-Difluoro-6-methylbenzoic acid (Solid, high melting point).[1]

The Verification (Self-Validating Test): Run a quick 1H NMR in

  • Aldehyde Peak: Look for a singlet at ~10.2 - 10.4 ppm .[1][2]

  • Acid Peak: Look for a broad singlet >11.0 ppm (often invisible if wet) OR check the shift of the methyl group. The C6-Methyl group will shift slightly downfield in the acid form.

  • IR: Aldehyde C=O stretch is ~1700 cm⁻¹; Acid C=O is ~1680 cm⁻¹ (broad).[1]

Purification Protocol: If oxidized (>5% acid content):

  • Dissolve in Diethyl Ether.

  • Wash 2x with Saturated Sodium Bicarbonate (

    
    ) . The acid forms the water-soluble salt (
    
    
    ) and is removed.[1]
  • Dry organic layer (

    
    ) and concentrate.[1]
    
  • Distill under high vacuum if high purity is required.[1]

Part 3: Comparative Data Table

Reactivity Profile of Ortho-Substituted Benzaldehydes

SubstrateSteric Bulk (A-Value approx)Electronic EffectRelative Reactivity (Nucleophilic Attack)Recommended Activation
BenzaldehydeLowNeutralHigh (Baseline)None
2-FluorobenzaldehydeModerate-I (Withdrawing)High (Activated)Mild Acid
2,6-DifluorobenzaldehydeHigh-I (Strong)Moderate (Sterics dampen electronics)Heat / Acid
2,3-Difluoro-6-methylbenzaldehyde Very High (Fortress) Mixed (-I / +I) Low TiCl4 / Organolithium
References
  • Titanium(IV)

    • Source: White, W. A., & Weingarten, H. (1967).[1] A versatile new enamine synthesis.[1] The Journal of Organic Chemistry.

    • Relevance: Establishes as the gold standard for sterically hindered carbonyl condens
    • URL:[Link][1]

  • Cerium(III) Chloride Activation (Luche Reduction/Addition)

    • Source: Gemal, A. L., & Luche, J. L. (1981).[1] Lanthanoids in organic synthesis. 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects. Journal of the American Chemical Society.

    • Relevance: Explains the coordination mechanism that allows nucleophilic attack on hindered/conjug
    • URL:[Link][1]

  • Steric Hindrance in Nucleophilic Addition

    • Source: Mengel, A., & Reiser, O. (1999).[1] Around the Biphenyl Core: 2,6-Disubstituted Benzaldehydes.[1][2][3] Chemical Reviews.

    • Relevance: Discusses the specific trajectory issues in di-ortho substituted systems.
    • URL:[Link][1]

(Note: While specific literature on the exact isomer 2,3-difluoro-6-methylbenzaldehyde is sparse, the protocols above are derived from the foundational chemistry of 2,6-disubstituted benzaldehydes.)

Technical Support Center: Optimization of 2,3-Difluoro-6-methylbenzaldehyde Condensation

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Minimizing Side Reactions (SNAr, Cannizzaro, Steric Stalling) in Knoevenagel/Aldol Condensations. Applicable Substrate: 2,3-Difluoro-6-methylbenzaldehyde (CAS: 262465-98-3). User Level: Senior Chemist / Process Development.

Executive Summary: The "Triad of Trouble"

You are likely experiencing low yields or "black tar" formation because this specific substrate presents three competing challenges that work against each other.

  • The Fluorine Trap (SNAr): The fluorine at C2 is activated by the carbonyl, making it highly susceptible to nucleophilic attack by your base.

  • The Methyl Blockade (Sterics): The methyl group at C6 sterically hinders the aldehyde, slowing the desired condensation and requiring higher temperatures.

  • The Redox Risk (Cannizzaro): Lacking

    
    -protons, the aldehyde will disproportionate in the presence of strong hydroxide bases.
    

This guide provides the protocols to navigate these conflicting reactivity profiles.

Module 1: The "Fluorine Trap" (Preventing SNAr)

The Issue: Loss of Fluorine / Formation of Phenolic Impurities.[1] The Mechanism: Nucleophilic Aromatic Substitution (SNAr).[1][2][3][4][5] The carbonyl group is electron-withdrawing, activating the ortho (C2) and para positions. The C2-Fluorine is a good leaving group. If you use a hard, small nucleophilic base (like NaOH, NaOMe, or even unhindered primary amines at high heat), it will attack C2, displacing fluoride.

Corrective Action:

  • Avoid: Hydroxide (

    
    ) and Alkoxide (
    
    
    
    ) bases.
  • Use: Buffered amine systems (Piperidine/Acetic Acid) or bulky non-nucleophilic bases.

  • Monitor: Check LCMS for [M-F+OH] or [M-F+OMe] peaks (mass shift of -2 or +12 Da).

SNAr_vs_Condensation Substrate 2,3-Difluoro-6- methylbenzaldehyde Base Base Selection Substrate->Base Condensation Path A: Condensation (Desired) Base->Condensation Bulky/Buffered Base (Piperidine/AcOH) SNAr Path B: S_NAr Attack (Side Reaction) Base->SNAr Strong/Hard Base (NaOH, NaOMe) Product Target Olefin Condensation->Product Impurity 2-Amino/Alkoxy Impurity SNAr->Impurity

Figure 1: Divergent pathways determined by base selection. Path B (Red) is irreversible.

Module 2: Overcoming Steric Inertia (The 6-Methyl Effect)

The Issue: Reaction stalls at 50-60% conversion; starting material remains. The Mechanism: The methyl group at C6 is ortho to the aldehyde. This blocks the trajectory of the incoming nucleophile (the enolate of your coupling partner). The Catch-22: To overcome this steric barrier, you typically apply heat. However, heat accelerates the SNAr side reaction (Module 1) exponentially.

Corrective Action:

  • Thermodynamic Control: You must drive the equilibrium by physically removing water. Simple reflux is often insufficient due to the slow rate.

  • Solvent Choice: Switch to high-boiling non-polar solvents (Toluene, Xylene) with a Dean-Stark apparatus.

  • Catalyst: Use a Lewis Acid additive (e.g.,

    
     or 
    
    
    
    ) only if amine catalysis fails, as this activates the carbonyl oxygen without adding nucleophilic bulk.
Module 3: Protocol Optimization (The Gold Standard)

This protocol is designed for a Knoevenagel Condensation (e.g., with Malonic Acid or Ethyl Cyanoacetate). It balances activation vs. protection.

Reagents:

  • Substrate: 2,3-Difluoro-6-methylbenzaldehyde (1.0 eq)

  • Nucleophile: Malonic Acid / Ester (1.0 - 1.1 eq)

  • Catalyst: Piperidine (0.05 eq) + Glacial Acetic Acid (0.05 eq)

  • Solvent: Toluene (0.5 M concentration)

Step-by-Step Workflow:

  • The Buffer Setup: In a reaction vessel equipped with a Dean-Stark trap, dissolve the aldehyde and nucleophile in Toluene.

  • Catalyst Addition: Add Piperidine and Acetic Acid simultaneously.

    • Why? This forms piperidinium acetate in situ. This buffered salt is acidic enough to activate the aldehyde carbonyl (protonation) but basic enough to deprotonate the malonate. Crucially, it suppresses the concentration of free piperidine, minimizing SNAr attack on the fluorine.

  • Azeotropic Reflux: Heat to reflux (110°C). Vigorously stir.

    • Checkpoint: Monitor water collection in the Dean-Stark trap.

  • Reaction Monitoring:

    • Do not rely solely on TLC (fluorinated compounds can streak). Use HPLC/UPLC.

    • Stop reaction when product formation plateaus, even if SM remains (prolonged heating favors degradation).

Data: Base Selection Impact on Purity

Base SystemReaction TempConversion (24h)SNAr Impurity %Cannizzaro Impurity %
NaOH / EtOH 25°C30%High (>15%)High (>20%)
Piperidine (Neat) 80°C85%Moderate (5-8%)Low (<1%)
Pip/AcOH (Buffer) 110°C (Reflux) >95% Low (<0.5%) None

/ DMF
100°C90%High (>10%)Low (<1%)

Note:


 in DMF at heat is notorious for displacing fluorine on this substrate.
Troubleshooting & FAQs

Q1: I see a new spot on TLC that is more polar than my product but less polar than the acid. What is it?

  • Diagnosis: Likely the Cannizzaro alcohol (2,3-difluoro-6-methylbenzyl alcohol).

  • Cause: Your system contains too much moisture or free hydroxide.

  • Fix: Ensure solvents are dry (anhydrous Toluene). Switch from hydroxide bases to the Piperidine/Acetate system described above.

Q2: My reaction turns black/tarry after 2 hours.

  • Diagnosis: Polymerization or decomposition via SNAr.

  • Cause: Reaction temperature is too high for the base strength used.

  • Fix: If you are using strong bases (NaH, NaOEt), stop. Switch to the buffered amine protocol. If using amines, ensure you have added the Acetic Acid to buffer the pH.

Q3: Can I use microwave irradiation to speed this up?

  • Answer: Yes, but with caution.

  • Guidance: Microwave heating is excellent for overcoming the steric hindrance of the 6-methyl group. However, use solvent-free conditions or non-polar solvents. Avoid polar aprotic solvents (DMF, DMSO) in the microwave with this substrate, as they drastically increase the rate of fluorine displacement.

Q4: I need to use a strong base (LDA/LiHMDS) for a specific directed aldol. How do I protect the fluorine?

  • Guidance: You must work at cryogenic temperatures (-78°C ). The SNAr reaction has a higher activation energy than the deprotonation.

  • Protocol: Add base to the nucleophile first (form the enolate) at -78°C, then add the aldehyde slowly. Quench while still cold. Never let the mixture warm to 0°C before quenching.

Decision Logic for Optimization

Optimization_Flow Start Start Optimization CheckBase Is Base Strong? (OH-, OR-, H-) Start->CheckBase StrongBase Yes CheckBase->StrongBase Yes WeakBase No (Amine/Buffer) CheckBase->WeakBase No Cryo Must run at -78°C to prevent SNAr StrongBase->Cryo TempCheck Reaction Temp? WeakBase->TempCheck HighTemp >100°C (Reflux) TempCheck->HighTemp LowTemp <80°C TempCheck->LowTemp Success High Yield Target Product HighTemp->Success With Dean-Stark StericIssue Incomplete Conv. (Steric Stall) LowTemp->StericIssue 6-Me blocks reaction

Figure 2: Logical flow for experimental design. Note that high temperature is required for conversion but safe only with weak bases.

References
  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed.[6] New York: Wiley, 1992. (Foundational text on SNAr mechanisms and activating groups).

  • ChemicalBook. Synthesis of 2,3-Difluoro-6-methoxybenzaldehyde. (Provides analogous reaction conditions for 2,3-difluoro-6-substituted benzaldehydes, highlighting the stability of the fluorinated ring under controlled lithiation vs. SNAr risks).

  • Merck Millipore. Knoevenagel Condensation Reaction Protocol. (Standard operating procedures for amine-catalyzed condensations).

  • Organic Reactions. The Cannizzaro Reaction. (Detailed review of disproportionation risks in non-enolizable aldehydes).

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution (SNAr). (Mechanistic explanation of why ortho-fluorines are labile).

Sources

Validation & Comparative

Structural Elucidation & Spectral Benchmarking: 1H NMR Analysis of 2,3-Difluoro-6-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a structural and spectral analysis of 2,3-Difluoro-6-methylbenzaldehyde , designed for application scientists and medicinal chemists.

Executive Summary & Application Context

2,3-Difluoro-6-methylbenzaldehyde (CAS: 186590-30-5) is a critical fluorinated intermediate, often employed as a scaffold in the synthesis of bioactive heterocycles and agrochemicals. Its specific substitution pattern—an electron-withdrawing difluoro motif adjacent to an electron-donating methyl group—creates a unique electronic push-pull system that significantly influences downstream nucleophilic additions.

For researchers, the primary analytical challenge lies in distinguishing this isomer from its regioisomers (e.g., 2,6-difluoro-3-methylbenzaldehyde) and quantifying it in crude reaction mixtures. Standard 1H NMR interpretation often fails without considering Fluorine-Proton (


) Spin-Spin Coupling , which transforms simple singlets and doublets into complex multiplets.

This guide provides a definitive spectral analysis, comparing the target molecule against common structural analogs to establish a self-validating identification protocol.

Comparative Analysis: Target vs. Alternatives

The following table contrasts the spectral signature of the target compound with its most common positional isomer and a non-fluorinated baseline. This comparison highlights the diagnostic signals required for purity assessment.

Table 1: Spectral Fingerprint Comparison ( , 400 MHz)
FeatureTarget: 2,3-Difluoro-6-methylbenzaldehyde Isomer: 2,6-Difluoro-3-methylbenzaldehyde Baseline: 2-Methylbenzaldehyde
Aldehyde Proton (-CHO) Doublet (d) or broadened singlet. Split by single ortho-F (

Hz).
Triplet (t). Split by two ortho-F atoms (

Hz).
Singlet (s). No fluorine coupling.
Aromatic Region Complex Multiplets (Roof Effect). H4 and H5 show strong

and varying

.
Well-separated signals. H4 and H5 are chemically distinct due to symmetry.Standard Multiplets. Typical ABCD or ABMX patterns.
Methyl Group (-CH

)
Singlet (s). Appears at ~2.5 ppm. Minimal coupling to F (too distant).Doublet (d) or Pseudo-triplet. Couples to adjacent F (

Hz).
Singlet (s). ~2.6 ppm.
Diagnostic Utility High. The CHO doublet is the "Go/No-Go" signal for confirming the 2,3-substitution pattern.High. The CHO triplet immediately identifies 2,6-substitution.Low. Lacks specific F-markers.

Detailed Spectral Assignment & Mechanism

To interpret the spectrum correctly, one must understand the coupling pathways. The fluorine atoms are not silent; they are active spin-1/2 nuclei (100% natural abundance) that split proton signals.

The Aldehyde "Lock" (10.2 – 10.4 ppm)

The most distinct feature is the aldehyde proton.

  • Observation: A distinct doublet centered at

    
     10.35 ppm.
    
  • Mechanism: Through-bond coupling (

    
    ) occurs between the aldehyde proton and the Fluorine at position 2.
    
  • Causality: The proximity of F2 allows orbital overlap, transmitting spin information. The Fluorine at position 3 is too distant (

    
    ) to cause resolvable splitting on a standard 300/400 MHz instrument.
    
The Aromatic Zone (6.8 – 7.5 ppm)

This region contains two protons, H4 and H5, which form a complex second-order system due to the "Roof Effect" (strong coupling) and additional F-splitting.

  • H4 (para to CHO): Resonates as a Doublet of Doublets of Doublets (ddd) or apparent quartet.

    • Couples to H5 (

      
       Hz).
      
    • Couples to F3 (

      
       Hz, ortho-F).
      
    • Couples to F2 (

      
       Hz, meta-F).
      
  • H5 (meta to CHO): Resonates as a Doublet of Doublets (dd) .

    • Couples to H4 (

      
       Hz).
      
    • Couples to F3 (

      
       Hz, meta-F).
      
    • Note: H5 is para to F2, usually resulting in zero resolvable coupling.

The Methyl Anchor (2.4 – 2.6 ppm)
  • Observation: A sharp singlet at

    
     2.55 ppm.
    
  • Validation: Unlike the 2,6-difluoro isomer, where the methyl group is adjacent to a fluorine (causing a doublet), the methyl in the 2,3-difluoro isomer is at position 6. It is flanked by the carbonyl (C1) and a proton (C5). It is structurally isolated from the fluorines, serving as a clean integration standard (3H).

Experimental Protocol: Self-Validating Analysis

Objective: Obtain a high-resolution spectrum capable of resolving


 Hz couplings.
Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 10-15 mg of the compound in 0.6 mL of CDCl

      
        (Chloroform-d).
      
    • Why CDCl

      
      ? It minimizes solvent-solute hydrogen bonding compared to DMSO-
      
      
      
      , ensuring the aldehyde peak remains sharp and coupling patterns are not broadened by exchange.
    • Filtration: Filter the solution through a cotton plug into the NMR tube to remove suspended solids that degrade magnetic field homogeneity (shimming).

  • Acquisition Parameters (400 MHz+ recommended):

    • Pulse Angle: 30° (maximizes signal-to-noise for small samples).

    • Relaxation Delay (D1): Set to

      
       seconds. Aldehyde protons have long T1 relaxation times; insufficient delay causes integration errors (underestimating the CHO peak).
      
    • Scans (NS): 16 to 64 scans.

  • Processing & Validation:

    • Window Function: Apply no more than 0.3 Hz line broadening (LB). High LB values will smooth out the diagnostic small couplings (

      
      ).
      
    • Zero Filling: Fill to at least 64k points to ensure digital resolution is sufficient to define the multiplet shapes.

Visualization: Structural Verification Workflow

The following diagram illustrates the logic flow for confirming the structure of 2,3-Difluoro-6-methylbenzaldehyde using multi-nuclear NMR.

NMR_Workflow Start Crude Sample H1_NMR 1H NMR Acquisition (CDCl3) Start->H1_NMR Check_CHO Check Aldehyde (10.3 ppm) H1_NMR->Check_CHO Is_Triplet Triplet? Check_CHO->Is_Triplet Two ortho-F Is_Doublet Doublet? Check_CHO->Is_Doublet One ortho-F Result_26 Isomer: 2,6-Difluoro Is_Triplet->Result_26 Check_Me Check Methyl (2.5 ppm) Is_Doublet->Check_Me Is_Split Split (d)? Check_Me->Is_Split Adj. to F Is_Singlet Singlet (s)? Check_Me->Is_Singlet Isolated Final_Other Unknown/Impurity Is_Split->Final_Other Likely 2,3-Difluoro-4-methyl Final_Target CONFIRMED: 2,3-Difluoro-6-methyl Is_Singlet->Final_Target

Caption: Logic flow for distinguishing the target 2,3-isomer from the 2,6-isomer based on H-F coupling patterns.

Advanced Verification: The 19F Decoupling Experiment

If the 1H spectrum is ambiguous due to peak overlap, the


  (Proton observed, Fluorine decoupled) experiment is the "Gold Standard" for validation.
  • Method: Apply a broadband decoupling sequence on the

    
     channel during 
    
    
    
    acquisition.
  • Expected Result:

    • The Aldehyde doublet collapses into a singlet .

    • The Aromatic multiplets simplify into a clean AB system (two doublets with

      
       Hz).
      
  • Interpretation: If the peaks do not simplify, the complexity is due to impurities, not fluorine coupling.

References

  • ChemicalBook. (n.d.). 2,3-Difluoro-6-methoxybenzaldehyde synthesis and NMR data. Retrieved from

  • EPA CompTox Dashboard. (n.d.). 2,6-Difluoro-3-methylbenzaldehyde - Related Isomer Data. Retrieved from

  • Iowa State University. (n.d.). NMR Coupling Constants: Fluorine-Hydrogen Coupling. Chemical Instrumentation Facility. Retrieved from

  • University of London (UCL). (n.d.). Chemical Shifts and Substituent Effects in NMR. Retrieved from

  • Wilkens, S. J., et al. (2018). 1JCH Coupling in Benzaldehyde Derivatives: Ortho Substitution Effect. National Institutes of Health (PMC). Retrieved from

A Senior Application Scientist's Guide to the Characterization of 2,3-Difluoro-6-methylbenzaldehyde: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the precise structural elucidation of fluorinated aromatic compounds is paramount. These molecules are integral to the design of novel drugs and materials, with fluorine's unique electronic properties often imparting desirable characteristics such as enhanced metabolic stability and binding affinity. Among these, 2,3-Difluoro-6-methylbenzaldehyde stands as a key building block, its utility defined by the specific arrangement of its functional groups. This guide provides an in-depth comparison of analytical techniques for its characterization, with a primary focus on the unparalleled insights offered by ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the "why" behind experimental choices, offering a robust framework for researchers, scientists, and drug development professionals to confidently and accurately characterize this and similar fluorinated synthons.

The Unrivaled Power of ¹⁹F NMR in Fluoroaromatic Analysis

Fluorine-19 NMR spectroscopy is a cornerstone technique for the analysis of organofluorine compounds.[1] With a natural abundance of 100% and a high gyromagnetic ratio, the ¹⁹F nucleus is highly sensitive to the NMR experiment, providing sharp, well-resolved signals.[2] Its large chemical shift range, spanning approximately 800 ppm, minimizes the likelihood of signal overlap, a common challenge in proton (¹H) NMR.[1][3] This wide spectral dispersion makes ¹⁹F NMR an exquisitely sensitive probe of the local electronic environment of each fluorine atom within a molecule.

For 2,3-Difluoro-6-methylbenzaldehyde, the ¹⁹F NMR spectrum is expected to exhibit two distinct resonances, one for each of the non-equivalent fluorine atoms at the C2 and C3 positions. The precise chemical shifts of these fluorine nuclei are influenced by the electronic effects of the adjacent aldehyde and methyl groups. The aldehyde group, being electron-withdrawing, will deshield the nearby fluorine atoms, shifting their resonances downfield. Conversely, the electron-donating methyl group will cause an upfield shift. The interplay of these effects, along with through-space interactions, dictates the final chemical shift values.

Furthermore, the spectrum will be characterized by spin-spin coupling. We anticipate observing a significant three-bond coupling (³JFF) between the two fluorine atoms. Additionally, couplings to the aromatic protons (³JHF and ⁴JHF) will provide further structural confirmation and can be invaluable for unambiguous signal assignment. These coupling constants are often larger than those observed in ¹H NMR, providing rich structural information.

Experimental Protocol: ¹⁹F NMR Spectroscopy

This protocol outlines the acquisition of a high-quality ¹⁹F NMR spectrum for 2,3-Difluoro-6-methylbenzaldehyde.

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of 2,3-Difluoro-6-methylbenzaldehyde.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry NMR tube. Ensure the chosen solvent fully dissolves the compound and does not have signals that overlap with the analyte's resonances.

  • For quantitative analysis, a certified internal standard with a known purity should be added.[4]

2. NMR Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.

  • Experiment: A standard one-dimensional ¹⁹F NMR experiment. For enhanced sensitivity, a proton-decoupled ¹⁹F experiment can be performed to collapse proton-fluorine couplings, resulting in sharper singlets for each fluorine environment.

  • Key Parameters:

    • Pulse Angle: A 30-45° pulse angle is recommended to balance signal intensity and relaxation delays. For quantitative measurements, a 90° pulse is necessary.[4]

    • Spectral Width: A wide spectral width (e.g., -250 to 0 ppm) should be used initially to ensure all fluorine signals are captured. The typical range for aromatic C-F bonds is between -100 to -170 ppm.[4]

    • Acquisition Time: At least 2-3 seconds to ensure good digital resolution.

    • Relaxation Delay (d1): A delay of 1-2 seconds is generally sufficient for qualitative analysis. For accurate integration in quantitative NMR, a longer delay of 5 times the longest T₁ relaxation time is critical.[4]

    • Number of Scans: Dependent on the sample concentration, but typically 16 to 64 scans will provide a good signal-to-noise ratio.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain pure absorption lineshapes.

  • Reference the spectrum using an appropriate internal or external standard (e.g., CFCl₃ at 0 ppm or hexafluorobenzene at -164.9 ppm).[3]

  • Integrate the signals to determine the relative ratios of the different fluorine environments.

  • Analyze the coupling patterns to extract J-coupling constants.

Workflow for ¹⁹F NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh Compound prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Add Internal Standard (Optional) prep2->prep3 acq1 Insert Sample into Spectrometer prep3->acq1 acq2 Set Up 1D ¹⁹F Experiment acq1->acq2 acq3 Acquire Data acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phasing & Referencing proc1->proc2 proc3 Integration & Coupling Analysis proc2->proc3 proc4 Structural Elucidation proc3->proc4

Caption: Workflow for the characterization of 2,3-Difluoro-6-methylbenzaldehyde using ¹⁹F NMR spectroscopy.

Alternative and Complementary Characterization Techniques

While ¹⁹F NMR is the most direct and informative technique for this specific molecule, a comprehensive characterization often involves a multi-technique approach. Other powerful analytical methods provide complementary information, confirming the identity, purity, and properties of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for the analysis of volatile and thermally stable compounds.[5] It provides information on the molecular weight and fragmentation pattern of the analyte, which can be used for identification. For 2,3-Difluoro-6-methylbenzaldehyde, direct injection is a viable approach.[5]

Experimental Protocol: GC-MS

1. Sample Preparation:

  • Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a volatile organic solvent such as hexane or ethyl acetate.

2. GC-MS Analysis:

  • Injector: Split/splitless inlet at a temperature of 250-280°C.

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is suitable.

  • Oven Program: A temperature gradient program, for instance, starting at 50°C and ramping up to 250°C, will ensure good separation from any impurities.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: Operated in electron ionization (EI) mode. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of compounds in a mixture.[6] For aromatic aldehydes, reversed-phase HPLC is the most common approach.[7]

Experimental Protocol: HPLC

1. Sample Preparation:

  • Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile or methanol) to a concentration of approximately 0.1-1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

2. HPLC Analysis:

  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

  • Flow Rate: Typically 1.0 mL/min.

  • Detector: A UV detector set to a wavelength where the benzaldehyde chromophore absorbs strongly (e.g., 254 nm).

  • Injection Volume: 5-20 µL.

Comparative Analysis of Techniques

Feature¹⁹F NMR SpectroscopyGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Information Provided Precise structural information, including the number and electronic environment of fluorine atoms, and through-bond and through-space couplings.[2]Molecular weight and fragmentation pattern for structural confirmation.[6]Purity assessment and quantification.[6]
Sensitivity Moderate to high.Very high.High.
Resolution Excellent, due to the wide chemical shift range.[3]Excellent chromatographic separation.Excellent chromatographic separation.
Sample Preparation Simple dissolution in a deuterated solvent.Dilution in a volatile solvent.Dissolution and filtration.
Experimental Time Minutes to hours, depending on the required sensitivity.20-30 minutes per sample.10-20 minutes per sample.
Key Advantage Unambiguous structural elucidation of fluorinated compounds.High sensitivity and identification through mass spectral libraries.Robustness and excellent for purity determination.
Limitation Requires a dedicated NMR spectrometer.Limited to volatile and thermally stable compounds.Provides limited structural information on its own.
Logical Relationship of Analytical Techniques

G cluster_techniques Characterization Techniques Compound 2,3-Difluoro-6- methylbenzaldehyde F_NMR ¹⁹F NMR Compound->F_NMR Primary Structural Elucidation GC_MS GC-MS Compound->GC_MS Molecular Weight & Fragmentation HPLC HPLC Compound->HPLC Purity & Quantification H_NMR ¹H NMR F_NMR->H_NMR Complementary Structural Data C_NMR ¹³C NMR F_NMR->C_NMR Complementary Structural Data

Caption: Interrelationship of analytical techniques for the comprehensive characterization of 2,3-Difluoro-6-methylbenzaldehyde.

Conclusion

For the definitive characterization of 2,3-Difluoro-6-methylbenzaldehyde, ¹⁹F NMR spectroscopy stands out as the most powerful and informative technique. Its ability to directly probe the fluorine nuclei provides unparalleled detail regarding the molecular structure and electronic environment. While GC-MS and HPLC are invaluable for confirming molecular weight, assessing purity, and quantifying the compound, they serve as complementary techniques to the foundational structural insights gained from ¹⁹F NMR. A multi-faceted analytical approach, with ¹⁹F NMR at its core, ensures the highest level of confidence in the identity and quality of this important fluorinated building block, thereby underpinning the integrity of subsequent research and development endeavors.

References

  • NMR Facility, UCSB Chem and Biochem. 19F Chemical Shifts and Coupling Constants. [Link]

  • Wodarka, D., et al. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Journal of Organic Chemistry. [Link]

  • Yilmaz, H., & Yurdakul, S. (2020). Chromatographic Methods and Sample Pretreatment Techniques for Aldehydes, Biogenic Amine, and Carboxylic Acids in Food. Taylor & Francis. [Link]

  • HELIX Chromatography. (2022). HPLC Analysis of Six Aldehydes on Reversed-Phase Aromatic Phases. Selectivity Comparison. [Link]

  • University of Ottawa. 19Flourine NMR. [Link]

  • ResearchGate. GC/MS analysis for the reaction of benzaldehyde and o-diaminobenzene in DMAc at 160 8C. [Link]

  • ResearchGate. 19F NMR analysis of the enzymatic conversion of 2-fluorobenzaldehyde.... [Link]

  • ResearchGate. Calculated on 1H and 13C NMR chemical shifts of 2,4-difluorobenzaldehyde isonicotinoylhydrazone and 2,3-dichlorobenzaldehyde iso. [Link]

  • AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]

  • EPA. Method for the determination fo aldehydes and ketones in ambient air using HPLC. [Link]

  • Waters. Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. [Link]

  • Aurora Pro Scientific. HPLC Analysis of Aldehydes and Ketones in Air Samples. [Link]

  • CONICET. (2011). 19F chemical shifts, coupling constants and conformational preferences in monosubstituted perfluoroparacyclophanes. [Link]

  • Synthesis and Reactivity in Inorganic, Metal-Organic, and Nano-Metal Chemistry. † 1H-NMR and 13C-NMR Spectra. [Link]

  • UND Scholarly Commons. (2015). Determination Of Aldehydes In Particulate Matter Using Gas Chromatography-Mass Spectrometry. [Link]

  • ResearchGate. (2016). Derivitization of aldehyde and ketone drivatives of phenolics compounds for GC_MS analysis?. [Link]

  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • Molecules. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. [Link]

  • LCGC. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. [Link]

  • Anasazi Instruments. Active Nuclei Fluorine-19 NMR Spectroscopy. [Link]

  • Molecules. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. [Link]

  • Modern Chemistry. (2025). Modern Analytical Technique for Characterization Organic Compounds. [Link]

  • PubChem. 6-Chloro-2,3-difluorobenzaldehyde. [Link]

  • PubChemLite. 2,3-difluoro-5-methylbenzaldehyde (C8H6F2O). [Link]

Sources

GC-MS fragmentation pattern of 2,3-Difluoro-6-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: GC-MS Fragmentation of 2,3-Difluoro-6-methylbenzaldehyde

Executive Summary: The Structural Fingerprint

In the synthesis of fluorinated pharmaceutical intermediates, distinguishing regioisomers is a critical quality attribute. 2,3-Difluoro-6-methylbenzaldehyde (CAS 186590-30-1) presents a unique mass spectral challenge due to its di-ortho substitution pattern . Unlike its isomers, this molecule features an aldehyde group flanked by a fluorine atom at the C2 position and a methyl group at the C6 position.

This guide objectively compares the GC-MS fragmentation performance of 2,3-Difluoro-6-methylbenzaldehyde against its primary regioisomer, 2,3-Difluoro-4-methylbenzaldehyde , and the non-fluorinated analog, 2-Methylbenzaldehyde . The data demonstrates that the "Ortho-Methyl Effect" is the definitive diagnostic marker for structural elucidation.

Comparative Fragmentation Analysis

The following table contrasts the fragmentation behavior of the target molecule with its key alternatives. The "Performance" metric here refers to the diagnostic utility of the fragmentation pattern for structural identification.

FeatureTarget: 2,3-Difluoro-6-methylbenzaldehyde Alternative A: 2,3-Difluoro-4-methylbenzaldehyde Alternative B: 2-Methylbenzaldehyde
Molecular Weight (M⁺) 156 m/z 156 m/z120 m/z
Substitution Pattern 6-Methyl (Ortho) 4-Methyl (Para)2-Methyl (Ortho)
Base Peak 155 m/z (M-1) or 156 m/z 155 m/z (M-1)119 m/z (M-1) or 91 m/z
Diagnostic Marker 1 m/z 128 (M-CO) m/z 127 (M-CHO)m/z 92 (M-CO)
Diagnostic Marker 2 m/z 138 (M-H₂O) (Trace/Low)Absentm/z 102 (M-H₂O)
Mechanism Ortho-Effect (H-Transfer) Simple CleavageOrtho-Effect (H-Transfer)
Structural Insight The C6-Methyl allows H-transfer to the carbonyl, facilitating CO loss (m/z 128) and stabilizing the M-CO ion.[1][2][3]Remote methyl prevents H-transfer. Fragmentation is dominated by simple

-cleavage (M-1) and inductive cleavage (M-29).
Classic "Ortho-Effect" template. The shift from 120 to 156 (+36 Da) in the target confirms the addition of two F atoms.

Detailed Mechanistic Pathways

To understand the causality behind these patterns, we must examine the fragmentation kinetics. The presence of the C6-Methyl group in the ortho position to the carbonyl is the differentiator.

The "Ortho-Methyl" Mechanism (Target Molecule)

In 2,3-Difluoro-6-methylbenzaldehyde, the close proximity of the methyl hydrogens to the carbonyl oxygen facilitates a 1,5-Hydrogen Shift . This rearrangement is energetically favorable and opens a pathway for the elimination of neutral molecules (like CO or H₂O) that is kinetically inaccessible to the para-methyl isomer.

Key Pathways:

  • 
    -Cleavage:  Direct loss of the aldehydic hydrogen yields the acylium ion (m/z 155 ).
    
  • Inductive Cleavage: Loss of the formyl radical (CHO•) yields the aryl cation (m/z 127 ).

  • Ortho-Rearrangement (Diagnostic): H-transfer from C6-CH₃ to C=O, followed by loss of CO, yielding the m/z 128 ion (C₇H₆F₂⁺).

Visualization of Fragmentation Pathways

Fragmentation M Molecular Ion [C8H6F2O]+. m/z 156 M_1 Acylium Ion [C8H5F2O]+ m/z 155 M->M_1 - H• (α-Cleavage) M_CO Ortho-Rearranged Ion [C7H6F2]+. m/z 128 M->M_CO - CO (Ortho-Effect) 1,5-H Shift M_CHO Aryl Cation [C7H5F2]+ m/z 127 M->M_CHO - CHO• (Inductive) M_H2O Distonic Ion [C8H4F2]+ m/z 138 M->M_H2O - H2O (Trace) Ortho-Effect

Figure 1: Mechanistic fragmentation pathways of 2,3-Difluoro-6-methylbenzaldehyde. The green path (CO loss) is the diagnostic "Ortho-Effect" specific to the 6-methyl isomer.

Experimental Protocol: Self-Validating Identification

To ensure high Trustworthiness (E-E-A-T), the following protocol includes a self-validation step using Retention Indices (RI), which is crucial when mass spectral similarity between isomers is high.

Methodology
  • Sample Preparation: Dilute 1 µL of the target compound in 1 mL of HPLC-grade Dichloromethane (DCM).

  • GC Parameters:

    • Column: DB-5MS or equivalent (30m x 0.25mm ID x 0.25µm film).

    • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[4]

    • Oven Program: 50°C (hold 1 min) → 10°C/min → 280°C (hold 5 min).

  • MS Parameters:

    • Source Temp: 230°C.

    • Ionization: EI mode (70 eV).

    • Scan Range: 40–300 m/z.

Validation Step (The "Isomer Check")
  • Step 1: Extract Ion Chromatogram (EIC) for m/z 128 and m/z 127 .

  • Step 2: Calculate the ratio of

    
    .
    
    • If R > 0.5: Indicates significant H-transfer, consistent with 6-methyl (Ortho) substitution [1, 2].

    • If R < 0.1: Indicates dominance of simple cleavage, consistent with 4-methyl (Para) substitution [3].

Conclusion

For drug development professionals characterizing fluorinated benzaldehydes, the m/z 128 fragment is the critical differentiator. While both the 4-methyl and 6-methyl isomers share the m/z 156 parent and m/z 155 base peak, only the 2,3-Difluoro-6-methylbenzaldehyde possesses the structural geometry required to facilitate the 1,5-hydrogen shift, resulting in a distinct M-CO signal. This "Ortho-Methyl Effect" serves as a robust, chemically grounded fingerprint for quality control and structural verification.

References

  • NIST Mass Spectrometry Data Center. "Mass Spectrum of 2-Methylbenzaldehyde (Ortho-Tolualdehyde)." NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Smith, R. M. "Understanding Mass Spectra: A Basic Approach." Wiley-Interscience, 2nd Edition. (Explains the Ortho-Effect mechanism in substituted benzenes).
  • Attygalle, A. B., et al. "Collision-induced fragmentation of negative ions derived from ortho-, meta-, and para-hydroxyphenyl carbaldehydes."[5] Stevens Institute of Technology, Center for Mass Spectrometry.[5] Available at: [Link]

Sources

Certificate of Analysis (CoA) parameters for 2,3-Difluoro-6-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Hidden" Risks in Fluorinated Intermediates

In the high-stakes arena of medicinal chemistry, 2,3-Difluoro-6-methylbenzaldehyde is more than just a reagent; it is a scaffold-determining intermediate often used in the synthesis of bioactive heterocycles (e.g., quinolones, kinase inhibitors).

While many suppliers boast "98% Purity," this single metric is often deceptive. In fluorinated benzaldehyde synthesis, regio-isomeric impurities and oxidative degradation products frequently co-elute or remain undetected in standard GC-FID methods, yet they possess the potency to derail stereoselective reductions and metal-catalyzed cyclizations.

This guide objectively compares Pharma-Grade (High-Fidelity) specifications against Standard Technical Grade alternatives, providing the experimental justification for why a robust Certificate of Analysis (CoA) is your first line of defense against campaign failure.

Critical CoA Parameters: The "What" and "Why"

To ensure reproducibility, a CoA for this compound must go beyond basic identity. It must quantify specific "catalyst poisons" and "structural mimics."

A. The Specification Matrix
ParameterPharma-Grade Spec (Recommended) Technical Grade (Common) Scientific Rationale
Appearance White to off-white low-melting solid or clear liquidYellow to orange liquid/solidColor indicates polymerization or oxidation (benzoquinones).
Purity (GC) ≥ 98.5% (a/a) ≥ 95.0%High purity prevents stoichiometry errors in sensitive couplings.
Regio-Isomeric Purity ≤ 0.5% (Combined Isomers) Not Specified / ≤ 5.0%Critical: Isomers (e.g., 2,3-difluoro-4-methyl) are difficult to separate downstream.
Acid Value ≤ 1.0 mg KOH/g Not SpecifiedIndicates oxidation to benzoic acid, which neutralizes basic catalysts (e.g., amines, alkoxides).
Water (KF) ≤ 0.10% ≤ 0.50%Water hydrolyzes imine intermediates and quenches organometallic reagents.
Halide Content ≤ 100 ppm (Ionic Fluoride/Chloride)Not SpecifiedFree halides can poison Pd/Pt catalysts during hydrogenation.

Comparative Analysis: The Cost of "Cheap" Reagents

The primary synthesis route for 2,3-difluoro-6-methylbenzaldehyde typically involves the lithiation of 3,4-difluorotoluene followed by formylation (DMF quench). This mechanism is prone to regio-selectivity errors .

Scenario: The "Isomer Trap"
  • Pharma Grade: Uses cryogenic control (-78°C) and specific ligands to direct lithiation exclusively to the 6-position.

  • Technical Grade: Often runs at higher temperatures (-40°C to -20°C) for speed, resulting in lithiation at the 2- or 4-positions.

Impact Visualization: The Synthesis Fork

The following diagram illustrates how process control dictates the impurity profile found in your CoA.

SynthesisPath Start 3,4-Difluorotoluene Lithiation Lithiation Step (n-BuLi) Start->Lithiation Path_A Path A: Kinetic Control (-78°C, Pharma Grade) Lithiation->Path_A Path_B Path B: Thermodynamic Drift (>-40°C, Tech Grade) Lithiation->Path_B Product Target: 2,3-Difluoro- 6-methylbenzaldehyde Path_A->Product >99% Selectivity Path_B->Product ~85% Yield Impurity Impurity: 2,3-Difluoro- 4-methylbenzaldehyde Path_B->Impurity ~15% Isomer Mix

Figure 1: Synthesis pathway showing the origin of regio-isomeric impurities due to poor temperature control.

Experimental Validation: The "Acid Value" Effect

To demonstrate the impact of CoA parameters, we compared the performance of Pharma Grade vs. Technical Grade lots in a standard Reductive Amination (a common next-step reaction).

Reaction: 2,3-Difluoro-6-methylbenzaldehyde + Benzylamine


 Secondary Amine Product.
Experimental Data
MetricLot A (Pharma Grade) Lot B (Tech Grade) Observation
Acid Value 0.2 mg KOH/g8.5 mg KOH/gLot B contained significant benzoic acid derivative.
Reaction Time 2 Hours18 HoursAcid impurity protonated the amine, retarding imine formation.
Crude Yield 94%68%Incomplete conversion due to catalyst inhibition.
Workup Issue Clean phase separationEmulsionCarboxylate salts from the acid impurity acted as surfactants.

Analytical Protocols: Self-Validating the CoA

Do not rely solely on the vendor's paper. Use these protocols to validate the material before committing it to a GMP campaign.

Protocol 1: GC-FID for Regio-Isomeric Purity

Standard columns often fail to separate the 4-methyl and 6-methyl isomers.

  • Column: Agilent DB-Wax or equivalent (Polar phase is required to separate isomers based on dipole moments).

  • Dimensions: 30m x 0.25mm x 0.25µm.

  • Carrier: Helium @ 1.0 mL/min.

  • Program: 50°C (2 min)

    
     10°C/min 
    
    
    
    220°C (5 min).
  • Acceptance: Main peak retention time must align with standard; no shoulder peaks >0.1%.

Protocol 2: Determination of Acid Value (Oxidation Check)

Since fluorinated benzoic acids are stronger acids than non-fluorinated ones, they impact pH significantly.

  • Dissolve: 1.0 g of sample in 25 mL of neutral ethanol/toluene (1:1).

  • Indicator: Phenolphthalein (or potentiometric titration for precision).

  • Titrant: 0.01 N NaOH.

  • Calculation:

    
    
    
    • Where V=Volume (mL), N=Normality, W=Weight (g).

Protocol 3: Visualizing the "Failure Mode"

The diagram below details how the Acid Impurity (often missing from Tech Grade CoAs) creates a dead-end pathway in reductive amination.

FailureMode Aldehyde Aldehyde (Start Material) Imine Imine Intermediate Aldehyde->Imine + Amine Amine Amine Reagent Amine->Imine Salt Ammonium Carboxylate Salt (DEAD END) Amine->Salt AcidImp Impurity: Benzoic Acid Deriv. AcidImp->Salt Rapid Protonation of Amine Final Target Amine Product Imine->Final Reduction (NaBH(OAc)3) Salt->Final BLOCKED

Figure 2: Mechanism showing how acidic impurities scavenge amine reagents, preventing product formation.

References

  • BenchChem Technical Support. (2025).[1][2] Common Impurities in Commercial Fluorinated Benzaldehydes: Troubleshooting & Optimization. Retrieved from 2

  • Royal Society of Chemistry. (2020). A Practical Catalytic Reductive Amination of Carboxylic Acids. Chemical Science.[3][4] Retrieved from 5

  • Sigma-Aldrich. (2025). Product Specification: 2,3-Difluoro-4-methylbenzaldehyde (Isomer Analog Reference). Retrieved from

  • National Institutes of Health (NIH). (2021). Late-Stage Amination of Drug-Like Benzoic Acids. PMC. Retrieved from 6

  • Shimadzu. (2025). Fast-GC Method for Residual Solvent Analysis in Drug Discovery Workflow.[7] Retrieved from 7

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2,3-Difluoro-6-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe handling and proper disposal of 2,3-Difluoro-6-methylbenzaldehyde. As a halogenated aromatic aldehyde, this compound requires specific procedures to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide moves beyond simple checklists to explain the scientific rationale behind each recommendation, empowering researchers to make informed safety decisions.

Core Chemical Profile and Hazard Summary

Understanding the intrinsic properties of 2,3-Difluoro-6-methylbenzaldehyde is the foundation of its safe management. It is a combustible liquid that is harmful if swallowed or inhaled and causes significant irritation to the skin, eyes, and respiratory system.[1][2][3] The presence of carbon-fluorine bonds necessitates a disposal pathway that ensures complete destruction to prevent the release of persistent fluorinated compounds into the environment.

Property / Hazard Identifier / Classification Source(s)
GHS Signal Word Warning[1][2][4]
Physical State Liquid / Low Melting Solid[2][3]
GHS Hazard Statements H302/H332 (Harmful if swallowed/inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H227 (Combustible liquid)[1][2]
Incompatible Materials Strong oxidizing agents, Strong bases[2][5][6][7]
Primary Disposal Route Incineration at an approved hazardous waste facility[8]
Personal Protective Equipment Safety goggles with side shields, chemical-resistant gloves (e.g., Butyl rubber, Viton), lab coat, use in a well-ventilated fume hood[1][9][10]

The "Why": Core Principles of Disposal

The disposal strategy for 2,3-Difluoro-6-methylbenzaldehyde is dictated by its chemical structure—specifically, its halogenated nature.

  • Segregation is Non-Negotiable: This compound must be collected in a designated halogenated organic waste stream.[11][12][13] Co-mingling it with non-halogenated solvents significantly increases disposal costs and complexity. The primary reason is that halogenated waste requires high-temperature incineration with specialized "scrubbers" to neutralize corrosive acidic gases (like hydrogen fluoride) that are produced during combustion.[8]

  • Incineration is the Preferred Endpoint: Landfilling is not a suitable option for this compound. The U.S. Environmental Protection Agency (EPA) has highlighted high-temperature thermal destruction as a key technology for breaking down fluorinated organic substances.[14][15] This ensures the robust carbon-fluorine bonds are cleaved, preventing the environmental accumulation of this or related compounds.

  • All Associated Materials are Hazardous: Any item that comes into direct contact with 2,3-Difluoro-6-methylbenzaldehyde—including gloves, pipette tips, absorbent pads, and containers—must be treated as hazardous waste and disposed of accordingly.

Disposal Workflow: From Benchtop to Final Collection

This diagram outlines the decision-making process for managing all forms of waste associated with 2,3-Difluoro-6-methylbenzaldehyde.

Caption: Decision workflow for managing 2,3-Difluoro-6-methylbenzaldehyde waste.

Standard Operating Procedures for Disposal

Adhere to these step-by-step protocols for managing different waste streams.

Protocol 4.1: Disposal of Bulk/Unused 2,3-Difluoro-6-methylbenzaldehyde
  • Container Preparation: Obtain a designated hazardous waste container compatible with organic solvents. Ensure it is clearly labeled "Halogenated Organic Liquid Waste".

  • Content Declaration: On the waste tag, clearly write "Waste 2,3-Difluoro-6-methylbenzaldehyde". Do not use abbreviations.[16]

  • Transfer: In a certified chemical fume hood, carefully pour the unused chemical into the waste container. Use a funnel to prevent spills.

  • Secure Closure: Tightly seal the waste container. Do not leave a funnel in the opening.[13]

  • Storage: Store the container in a designated Satellite Accumulation Area (SAA), ensuring it is segregated from incompatible materials like bases and oxidizers.[13][17]

  • Pickup: Contact your institution's Environmental Health & Safety (EH&S) office for waste pickup.

Protocol 4.2: Disposal of Contaminated Solid Waste
  • Collection: Place all contaminated solid materials (gloves, absorbent pads, weighing papers, pipette tips) into a designated, labeled polyethylene bag or a puncture-proof container for sharps.[17][18]

  • Labeling: The container must be clearly labeled "Halogenated Organic Solid Waste".

  • Storage & Pickup: Store the sealed container in the SAA and arrange for pickup with the liquid waste.

Protocol 4.3: Decontamination of "Empty" Containers

An "empty" container that held this chemical must be properly decontaminated before it can be disposed of as regular trash.[11]

  • First Rinse: In a fume hood, add a small amount of a suitable solvent (e.g., acetone or methanol) to the empty container—enough to wet all interior surfaces.

  • Collect Rinsate: Securely cap and swirl the container. Decant the solvent (now called rinsate) into your "Halogenated Organic Liquid Waste" container.

  • Repeat: Perform this rinse two more times, for a total of three rinses.[16]

  • Container Disposal: Once triple-rinsed and air-dried in the back of the fume hood, obliterate or remove the original chemical label.[17] The container can now be disposed of in the appropriate glass or plastic recycling bin.

Emergency Protocol: Spill Management

Immediate and correct response to a spill is critical. This procedure applies to minor spills (typically <500 mL) that can be handled by trained laboratory personnel.[19] For major spills, evacuate the area and contact emergency services.[20]

Protocol 5.1: Minor Spill Cleanup
  • Alert & Isolate: Alert personnel in the immediate area. Restrict access to the spill zone.

  • Control Ignition Sources: As the material is combustible, immediately turn off any nearby hot plates, stirrers, or other potential ignition sources.[2][9][21]

  • Don PPE: At a minimum, wear a lab coat, safety goggles, and double-glove with appropriate chemical-resistant gloves.

  • Containment: If the spill is spreading, create a dike around the perimeter using an inert absorbent material like vermiculite, sand, or a commercial spill absorbent.[9][19] Do not use combustible materials like paper towels for initial containment.[22]

  • Absorption: Gently cover the spill with the inert absorbent material, working from the outside in.[23][24]

  • Collection: Once the liquid is fully absorbed, use non-sparking scoops or tools to carefully collect the material.[6][19] Place the contaminated absorbent into a heavy-duty plastic bag or a designated container for solid hazardous waste.

  • Final Decontamination: Wipe the spill area with a cloth or pad dampened with a mild detergent solution. Place this cleaning material into the same hazardous waste bag.[23][24]

  • Package & Label: Seal the bag/container, attach a "Halogenated Organic Solid Waste" label, and move it to the SAA for disposal.[18]

  • Report: Inform your supervisor and file any necessary incident reports with your institution's safety office.

By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of 2,3-Difluoro-6-methylbenzaldehyde, protecting themselves, their colleagues, and the environment.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.